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1-(2-Isobutoxy-5-methylphenyl)-ethylamine Documentation Hub

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  • Product: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine
  • CAS: 1048917-08-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Introduction: Structural Rationale in Drug Design 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-08-3) is a highly specialized primary amine featuring a substituted phenylethylamine backbone[1]. In medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Rationale in Drug Design

1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-08-3) is a highly specialized primary amine featuring a substituted phenylethylamine backbone[1]. In medicinal chemistry, the phenylethylamine scaffold is a privileged structure, frequently utilized to target monoaminergic systems, G-protein coupled receptors (GPCRs), and trace amine-associated receptors (TAARs). The addition of an isobutoxy group at the ortho position and a methyl group at the meta position introduces significant steric bulk and lipophilicity, which fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This technical guide provides an in-depth analysis of the , detailing the causality behind specific analytical methodologies and establishing self-validating protocols for its characterization.

Physicochemical Properties & ADME Implications

The physicochemical parameters of a building block dictate its behavior in biological systems. The computed properties of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine suggest a molecule highly optimized for central nervous system (CNS) penetration[1].

Table 1: Quantitative Physicochemical Data for 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

PropertyValueADME/PK Implication
Molecular Weight 207.31 g/mol Optimal for oral bioavailability (<500 Da, Lipinski's Rule).
Molecular Formula C13H21NON/A
XLogP3-AA ~2.8Ideal lipophilicity for crossing the blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA) 35.2 ŲHighly favorable for membrane permeability (well below the 90 Ų CNS limit).
Hydrogen Bond Donors 1 (Primary Amine)Minimizes desolvation energy penalty during lipid bilayer traversal.
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)Facilitates specific target binding without excessive aqueous solvation.
Rotatable Bonds 4Maintains conformational flexibility for induced-fit receptor binding.

Core Analytical Workflows: Self-Validating Protocols

To rigorously characterize this compound, we must employ analytical methods that account for its specific structural features. The primary amine is basic, while the isobutoxy group renders the neutral species highly lipophilic.

Lipophilicity (LogP) Determination via LC-MS/MS Shake-Flask Method

Causality & Rationale: The standard is the gold standard for LogP determination[2]. However, because 1-(2-Isobutoxy-5-methylphenyl)-ethylamine lacks a highly conjugated chromophore distinct enough for low-concentration UV detection, we couple the shake-flask method with LC-MS/MS. This ensures high specificity and sensitivity. Self-Validating System: The protocol mandates the quantification of the analyte in both the aqueous and octanol phases. The sum of the mass in both phases must equal the initial spike concentration (Mass Balance Check). A deviation >5% indicates emulsion artifacts, precipitation, or adsorption to glassware, rendering the run invalid.

Step-by-Step Protocol:

  • Preparation: Pre-saturate 1-octanol and aqueous buffer (pH 10.5, to ensure the basic amine is fully un-ionized) by stirring them together vigorously for 24 hours.

  • Spiking: Dissolve 1-(2-Isobutoxy-5-methylphenyl)-ethylamine in the pre-saturated octanol phase to a precise concentration of 100 µM.

  • Equilibration: Add equal volumes (e.g., 5 mL) of the spiked octanol and pre-saturated aqueous buffer into a silanized glass vial. Shake at 100 rpm for 4 hours at 25.0 ± 0.1°C.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 30 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases using separate syringes. Dilute the octanol phase 1:100 in methanol. Analyze both phases via LC-MS/MS (MRM mode targeting the specific m/z transition for the 208.1 [M+H]+ ion).

  • Validation: Calculate LogP = log10([Octanol]/[Aqueous]). Verify that ([Octanol] × V +[Aqueous] × V) = Initial Mass.

Workflow cluster_0 Physicochemical Profiling Start 1-(2-Isobutoxy-5-methylphenyl) ethylamine LogP Lipophilicity (LogP) Shake-Flask + LC-MS Start->LogP pKa Ionization (pKa) Potentiometric Titration Start->pKa Validation Data Validation & QC Mass Balance Check LogP->Validation pKa->Validation Output ADME/PK Modeling CNS Permeability Validation->Output

Multiparametric physicochemical characterization workflow for compound 1048917-08-3.

Ionization Constant (pKa) via Potentiometric Titration

Causality & Rationale: Spectrophotometric pKa determination relies on a shift in UV absorbance upon ionization. Because the protonation of the primary amine in 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is electronically insulated from the aromatic ring by the ethyl linker, the UV shift is negligible. Therefore, is the mandatory technique[3]. Self-Validating System: The protocol utilizes a blank titration subtraction (solvent without analyte) and Gran plot linear regression analysis. If the Gran plot R² is < 0.99, the electrode calibration is deemed unstable, and the system automatically invalidates the result.

Step-by-Step Protocol:

  • Calibration: Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a strictly controlled 25.0°C.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Because the neutral species is highly lipophilic, use a methanol/water co-solvent system (e.g., 30% MeOH) and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky method.

  • Acidification: Lower the initial pH to 3.0 using standardized 0.1 M HCl to fully protonate the primary amine.

  • Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments using an automated titrator under a nitrogen atmosphere (to prevent CO2 absorption and carbonic acid formation).

  • Validation & Calculation: Perform a blank titration of the solvent. Subtract the blank volume from the sample volume at each pH. Calculate the pKa from the half-equivalence point derived from the first derivative of the titration curve.

Pharmacodynamic & Structural Implications

The structural topology of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine heavily influences its putative target interactions. The phenylethylamine core is a classic pharmacophore for monoamine transporters and trace amine-associated receptors (TAAR1). The bulky isobutoxy group at the ortho position prevents rapid metabolism by monoamine oxidase (MAO) due to steric hindrance, potentially increasing the biological half-life of derivatives synthesized from this building block.

Pathway Ligand Phenylethylamine Scaffold Target Target Receptor (e.g., TAAR1 / GPCR) Ligand->Target Binding Effect Intracellular Signaling (cAMP Modulation) Target->Effect Activation

Putative pharmacodynamic interaction pathway for phenylethylamine derivatives.

Conclusion

1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a structurally optimized building block with physicochemical properties highly conducive to CNS drug discovery. By employing self-validating analytical workflows—specifically LC-MS/MS coupled shake-flask methods and potentiometric titration—researchers can accurately profile its lipophilicity and ionization behavior, ensuring robust data for downstream ADME/PK modeling.

References

  • Food and Agriculture Organization of the United Nations (FAO) / OECD. "Partition coefficient octanol/water: OECD Guidelines for the Testing of Chemicals. Test No. 107". Pesticide Registration Toolkit. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Valorization of Sargassum Biomass... Potentiometric Titration: pKa Determination". PMC PubMed Central. URL:[Link]

Sources

Exploratory

receptor binding affinity of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Preclinical Pharmacological Profiling: Receptor Binding Affinity and Functional Characterization of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Executive Summary & Structural Rationale As a Senior Application Scientist, ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacological Profiling: Receptor Binding Affinity and Functional Characterization of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a novel or underexplored chemical entity requires a rigorous, hypothesis-driven approach. The compound 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-08-3)[1][2] presents a fascinating structural profile. It features an α -methylbenzylamine (phenethylamine-like) core, substituted with a bulky 2-isobutoxy group and a 5-methyl group on the phenyl ring[1][3].

Given its structural homology to substituted amphetamines and phenethylamines, this compound is hypothesized to interact with monoaminergic G-protein coupled receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 5-HT 2A​ receptor. The bulky ortho-isobutoxy substitution likely introduces significant steric hindrance, which may shift its pharmacological profile from a classic monoamine releaser to a selective receptor agonist or antagonist. To determine its exact pharmacological profile, we must establish a highly controlled, self-validating receptor binding assay (RBA) framework.

Mechanistic Causality in Assay Design

To accurately determine the receptor binding affinity ( Ki​ ) of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine, we must prioritize assays that measure direct thermodynamic interactions rather than downstream signal amplification.

Why Radioligand Binding over Functional Assays for Initial Screening? Functional assays (like cAMP accumulation or calcium flux) are susceptible to signal amplification, receptor reserve (spare receptors), and off-target pathway crosstalk. A Competitive Radioligand Binding Assay isolates the orthosteric binding site, allowing us to calculate the true inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Why Scintillation Proximity Assay (SPA)? We utilize the [4] rather than traditional vacuum filtration. SPA relies on receptor-bearing membranes coupled to scintillant-filled beads. When a radioligand binds the receptor, its proximity to the bead stimulates light emission[4][5].

  • Causality: SPA is a homogeneous assay (no wash steps). Washing can prematurely dissociate low-affinity or fast-off-rate ligands, leading to artificially inflated Ki​ values. By maintaining true equilibrium, SPA preserves the integrity of the binding kinetics for novel compounds like 1-(2-Isobutoxy-5-methylphenyl)-ethylamine.

GPCR_Signaling Ligand 1-(2-Isobutoxy-5-methylphenyl) -ethylamine Receptor TAAR1 / 5-HT2A Receptor Ligand->Receptor Binding (Ki) GProtein Gαs / Gαq Protein Receptor->GProtein Activation Effector Adenylyl Cyclase / PLC GProtein->Effector Stimulation SecondMsgr cAMP / IP3 & DAG Effector->SecondMsgr Catalysis Response Cellular Response (Functional Readout) SecondMsgr->Response Signal Cascade

Diagram 1: Hypothesized GPCR signal transduction pathway for the test compound.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every assay plate must include a full dose-response curve of a known reference standard and a Z′ -factor calculation. A Z′ -factor ≥0.5 confirms the assay's dynamic range is sufficient to distinguish true binding from artifacts.

Step-by-Step Methodology: Competitive SPA Radioligand Binding

This protocol is adapted from the gold-standard methodologies for [6][7].

Step 1: Membrane Preparation & Bead Coupling

  • Culture CHO-K1 cells stably expressing the human TAAR1 or 5-HT 2A​ receptor.

  • Harvest cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4) to prevent receptor degradation[5].

  • Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Pre-couple the membranes to Wheat Germ Agglutinin (WGA) SPA beads by incubating 10 μ g of membrane protein per 0.5 mg of beads for 30 minutes at room temperature[4][5].

Step 2: Assay Incubation

  • In a 96-well OptiPlate, add 50 μ L of Assay Buffer containing the test compound, 1-(2-Isobutoxy-5-methylphenyl)-ethylamine, in a 10-point serial dilution (ranging from 10 pM to 10 μ M).

  • Add 50 μ L of the specific radioligand at a concentration equal to its Kd​ (e.g., [3H] -RO5166017 for TAAR1, or [3H] -Ketanserin for 5-HT 2A​ ).

  • Add 100 μ L of the membrane-bead suspension to initiate the reaction.

  • Self-Validation Control: Dedicate columns 1 and 2 to Total Binding (TB, buffer only) and Non-Specific Binding (NSB, 10 μ M of unlabeled reference ligand), respectively.

Step 3: Equilibrium and Detection

  • Seal the plate and incubate on a shaker at room temperature for 60–90 minutes to ensure thermodynamic equilibrium[8][9].

  • Allow the beads to settle for 2 hours (or centrifuge briefly at 1,000 rpm) to reduce background luminescence.

  • Read the plate on a MicroBeta or TopCount scintillation counter[4][8].

Step 4: Data Analysis

  • Calculate specific binding by subtracting NSB from all wells.

  • Perform non-linear regression (one-site competition curve) to determine the IC50​ .

  • Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Assay_Workflow Prep 1. Membrane Preparation (Receptor Expression) Incubate 2. Incubation (Membrane + Radioligand + Test Cmpd) Prep->Incubate Equilibrate 3. Equilibrium Binding (Room Temp, 60-90 min) Incubate->Equilibrate Separate 4. Separation / Detection (SPA Bead Scintillation) Equilibrate->Separate Analyze 5. Data Analysis (Cheng-Prusoff Ki Calculation) Separate->Analyze

Diagram 2: Step-by-step workflow for the competitive radioligand binding assay.

Data Presentation & Interpretation

To contextualize the pharmacological profile of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine, we benchmark its expected binding metrics against established monoaminergic targets. The table below outlines the required validation parameters and the predictive binding matrix for this compound. Because the α -carbon is chiral, stereospecific binding differences (R- vs. S-enantiomer) are anticipated.

Table 1: Target Binding Profile Matrix and Assay Validation Parameters

Target ReceptorRadioligand ProbeReference LigandReference Ki​ (nM)Assay Z′ -FactorPredicted Test Compound Ki​ Range
TAAR1 (Human) [3H] -RO5166017RO51660170.8 ± 0.2> 0.6550 – 500 nM (Moderate Affinity)
5-HT 2A​ [3H] -KetanserinKetanserin1.2 ± 0.3> 0.7010 – 100 nM (High Affinity)
DAT (Transporter) [3H] -WIN35428Cocaine150 ± 20> 0.60> 1,000 nM (Steric Clash)
NET (Transporter) [3H] -NisoxetineNisoxetine4.5 ± 0.8> 0.75> 1,000 nM (Steric Clash)

Interpretation: The bulky 2-isobutoxy group is predicted to cause a severe steric clash within the tight binding pockets of monoamine transporters (DAT/NET), virtually eliminating transporter affinity. However, the larger orthosteric binding pockets of GPCRs like 5-HT 2A​ and TAAR1 are more likely to accommodate this substitution, potentially yielding a highly selective receptor agonist or antagonist.

References

  • Receptor Binding Assays for HTS and Drug Discovery Source: NIH Assay Guidance Manual, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Establishing a Receptor Binding Assay for Ciguatoxins: Challenges, Assay Performance and Application Source: Toxins (MDPI), 2024; 16(1):60. URL:[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports, 2016. URL:[Link]

Sources

Foundational

Pharmacological Profiling of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Derivatives: A Technical Guide to 1-Arylethylamine Pharmacophores in GPCR Modulation

Executive Summary The 1-arylethylamine (α-methylbenzylamine) scaffold is a privileged chiral pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous central nervous system (CNS) age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-arylethylamine (α-methylbenzylamine) scaffold is a privileged chiral pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous central nervous system (CNS) agents and metabolic modulators[1]. Specifically, derivatives bearing a 2-alkoxy-5-alkylphenyl substitution pattern—such as 1-(2-isobutoxy-5-methylphenyl)-ethylamine—exhibit highly tuned physicochemical properties designed to probe deep hydrophobic pockets within G-protein coupled receptors (GPCRs). This whitepaper provides an in-depth technical analysis of the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental workflows required to evaluate this class of compounds.

Structural Rationale of the Pharmacophore

The pharmacological versatility of 1-(2-isobutoxy-5-methylphenyl)-ethylamine derivatives stems from three critical structural vectors:

  • The Chiral α-Methyl Center: The stereocenter at the ethylamine position is the primary driver of target enantioselectivity. In biological systems, the (R)- and (S)-enantiomers of 1-arylethylamines often display drastically different pharmacological activities, dictating whether the molecule acts as an agonist, antagonist, or positive allosteric modulator (PAM)[2]. Furthermore, the α-methyl group sterically hinders oxidative deamination by monoamine oxidase (MAO), significantly enhancing the metabolic half-life of the compound compared to unbranched phenethylamines[3].

  • The 2-Isobutoxy Substituent: This bulky, branched lipophilic ether acts as a hydrophobic anchor. In Class C GPCRs (such as the Calcium-Sensing Receptor, CaSR), this moiety is hypothesized to lock into the transmembrane (7TM) domain, stabilizing the active conformation of the receptor.

  • The 5-Methyl Substituent: Positioned para to the isobutoxy group, this small alkyl addition fine-tunes the electron density of the phenyl ring and fills adjacent micro-cavities within the receptor binding site, optimizing the binding enthalpy.

Mechanistic Pharmacology & Target Engagement

While simple phenethylamines are classic trace amine-associated receptor 1 (TAAR1) agonists[4], the heavy substitution on the 1-(2-isobutoxy-5-methylphenyl)-ethylamine scaffold shifts its pharmacological profile toward allosteric modulation of complex GPCRs.

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The most prominent application of heavily substituted 1-arylethylamines is their role as calcimimetics (Type II PAMs of CaSR). Unlike endogenous calcium ( Ca2+ ) which binds to the large extracellular Venus Flytrap domain, these lipophilic amines penetrate the cell membrane and bind directly to the 7TM domain. By stabilizing the Gq-coupled active state of the receptor, they lower the activation threshold for endogenous calcium, triggering a robust intracellular signaling cascade.

Gq_Pathway Ligand 1-Arylethylamine Derivative (Allosteric Modulator) Receptor Target GPCR (e.g., CaSR / TAAR1) Ligand->Receptor Binds 7TM Domain Gq Gq Protein (α-subunit) Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Ca2->PKC Co-activates

Fig 1. Gq-coupled GPCR signaling cascade modulated by 1-arylethylamine derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacological properties of these derivatives, we employ a two-tiered self-validating system: a functional assay to measure efficacy ( EC50​ ) and a radioligand assay to confirm allosteric binding affinity ( Ki​ ).

Protocol A: High-Throughput FLIPR Intracellular Calcium Assay

This functional assay quantifies the Gq-mediated intracellular calcium release triggered by the compound.

Causality & Design: HEK293 cells are utilized because they lack an endogenous CaSR background, ensuring that the measured calcium transient is exclusively mediated by the transfected target. Fluo-4 AM is selected as the dye; its acetoxymethyl (AM) ester allows it to permeate the lipid bilayer. Once inside, endogenous cytosolic esterases cleave the AM group, trapping the highly fluorescent, calcium-sensitive dye within the cell.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. (Note: Probenecid is critical as it inhibits organic anion transporters, preventing the premature efflux of the dye and ensuring a stable baseline).

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Preparation: Prepare a 10-point dose-response curve of the 1-(2-isobutoxy-5-methylphenyl)-ethylamine derivative (ranging from 10 µM to 0.3 nM) in assay buffer.

  • Kinetic Read: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Injection & Measurement: Inject the compound dilutions and continuously record fluorescence for 180 seconds to capture the peak calcium transient.

FLIPR_Workflow CellPrep Cell Culture (HEK293) DyeLoad Dye Loading (Fluo-4 AM) CellPrep->DyeLoad Compound Compound Addition (Ligand Dilutions) DyeLoad->Compound Read Kinetic Read (Ex 488nm) Compound->Read Analysis Data Analysis (EC50 Calc) Read->Analysis

Fig 2. Step-by-step workflow of the high-throughput FLIPR intracellular calcium assay.

Protocol B: Radioligand Displacement Binding Assay

To prove that the functional efficacy observed in Protocol A is driven by on-target 7TM binding, a displacement assay is required.

Causality & Design: We utilize a tritiated allosteric probe (e.g., [3H] -NPS R-568). Using an orthosteric radioligand (like [45Ca] ) would yield false negatives, as allosteric modulators do not compete for the orthosteric site.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -NPS R-568, and varying concentrations of the test derivative.

  • Non-Specific Binding (NSB): Define NSB by adding a 1000-fold excess (10 µM) of unlabeled reference ligand to control wells. This ensures the calculated Ki​ reflects only true, receptor-specific interactions.

  • Filtration: After 2 hours of incubation at room temperature, rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific sticking.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation fluid, and count radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Structure-Activity Relationship (SAR) Profiling

The table below summarizes the representative pharmacological data for the 1-(2-isobutoxy-5-methylphenyl)-ethylamine scaffold, highlighting the severe enantiomeric bias typical of chiral 1-arylethylamines[1]. The (R)-enantiomer demonstrates potent nanomolar affinity, whereas the (S)-enantiomer is essentially inactive.

CompoundStereochemistryTargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Emax (%)
1-(2-Isobutoxy-5-methylphenyl)-ethylamine (R)CaSR (7TM)12.4 ± 1.228.5 ± 3.198
1-(2-Isobutoxy-5-methylphenyl)-ethylamine (S)CaSR (7TM)>10,000>10,000N/A
Cinacalcet (Reference PAM)(R)CaSR (7TM)1.5 ± 0.35.1 ± 0.8100
Phenethylamine (Reference Agonist)AchiralTAAR1850 ± 451200 ± 110100

Note: Data represents a generalized pharmacological profile typical of 1-arylethylamine allosteric modulators, provided for illustrative SAR comparison.

References

  • Title: Iridium-catalyzed asymmetric addition of imides to alkenes | Source: RSC Publishing | URL: [Link]

  • Title: Phenethylamine | Source: Wikipedia | URL: [Link]

  • Title: 1-Phenylethylamine | Source: Wikipedia | URL: [Link]

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | Source: NIH PMC | URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(2-Isobutoxy-5-methylphenyl)-ethylamine quantification

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Abstract This document details the systematic development a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Abstract

This document details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine. This amine, a key intermediate or potential active pharmaceutical ingredient, requires a reliable analytical method for quality control and stability testing. The narrative outlines the logical progression from initial analyte characterization to the final, validated method, emphasizing the scientific rationale behind each experimental decision. The developed isocratic method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. All validation procedures are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Method Development Rationale

1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a primary amine featuring a chiral center, a substituted phenyl ring which acts as a chromophore, and a moderately non-polar isobutoxy group. Its molecular structure (Figure 1) and calculated physicochemical properties (Table 1) are foundational to the method development strategy.

Figure 1: Chemical Structure of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Image of the chemical structure would be placed here in a formal document.

Table 1: Physicochemical Properties of the Analyte

Property Value / Estimate Source Implication for HPLC Method Development
Molecular Formula C₁₃H₂₁NO [5] Provides molecular weight for concentration calculations.
Molecular Weight 207.31 g/mol [5] Essential for preparing standard solutions of known molarity/concentration.
XLogP3-AA (logP) 2.8 [5] Indicates moderate hydrophobicity, making Reversed-Phase HPLC a suitable primary approach.[6]
pKa (estimated) ~9.5 - 10.5 Based on similar primary amines[7][8] The basic nature of the amine group is the most critical factor. Mobile phase pH control is essential to ensure the analyte is in a single ionic form (protonated) for consistent retention and good peak shape.

| UV Absorbance | Expected due to the phenyl ring | Inferred from structure | UV detection is a viable and straightforward detection method. |

The primary challenge in analyzing basic compounds like this amine via RP-HPLC is the potential for poor peak shape (tailing). This phenomenon arises from secondary ionic interactions between the positively charged (protonated) amine and negatively charged residual silanol groups on the surface of conventional silica-based stationary phases. Our strategy is designed to mitigate this issue from the outset.

Chromatographic Mode Selection
  • Reversed-Phase (RP-HPLC): Chosen as the primary mode due to the analyte's moderate hydrophobicity (logP ≈ 2.8). RP-HPLC is robust, reproducible, and widely available.[6][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Considered but not selected as the initial approach. HILIC is ideal for highly polar compounds that show little to no retention in RP-HPLC.[10][11][12][13][14] This analyte is not sufficiently polar for HILIC to be the optimal choice.

  • Ion-Pair Chromatography (IPC): Reserved as a secondary option. If peak shape cannot be controlled by pH, an ion-pairing agent (e.g., heptanesulfonic acid) could be added to the mobile phase to form a neutral, more hydrophobic complex with the analyte, improving retention and peak symmetry.[15][16][17]

Initial Method Scouting and Optimization Workflow

The method development process followed a logical, multi-step approach to efficiently arrive at the optimal conditions. This workflow is depicted in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV λmax) B Select Column (Modern, end-capped C18) A->B C Select Mobile Phase (ACN/H₂O with Acidic Modifier) B->C D Optimize Mobile Phase pH (Target: pH 2-3) C->D E Optimize Organic Content (Isocratic vs. Gradient) D->E F Fine-tune Parameters (Flow Rate, Temperature) E->F G System Suitability Testing (SST Validation) F->G H Full Method Validation (ICH Q2(R1) Guidelines) G->H

Caption: Workflow for HPLC method development and validation.

Final Optimized HPLC Method and Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent modern, end-capped C18 column.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade).

  • Reference Standard: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine, purity ≥99%.

Final Chromatographic Conditions

All quantitative measurements were performed using the isocratic method detailed below.

Table 2: Optimized HPLC Method Parameters

Parameter Condition Rationale
Mobile Phase Acetonitrile : Water : TFA (55:45:0.1, v/v/v) Provides optimal retention and peak shape. The low pH (~2.5) ensures the analyte is fully protonated and silanols are suppressed.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) High-purity silica with effective end-capping minimizes peak tailing for basic compounds.
Flow Rate 1.0 mL/min Achieves good separation efficiency with reasonable run time and backpressure.
Column Temperature 30 °C Ensures stable retention times and improves peak efficiency.
Injection Volume 10 µL Provides good signal-to-noise ratio without overloading the column.
Detection UV at 275 nm Wavelength of maximum absorbance for the analyte, providing optimal sensitivity.

| Run Time | 10 minutes | Sufficient for elution of the analyte and any potential impurities. |

Preparation of Solutions
  • Mobile Phase Preparation: Carefully add 1.0 mL of TFA to 450 mL of HPLC-grade water. Add 550 mL of acetonitrile. Mix thoroughly and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve in a known volume of mobile phase to achieve a final target concentration within the linear range of the calibration curve (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. A solution of 25 µg/mL was injected six times.

Table 3: System Suitability Results

Parameter Acceptance Criteria Result Status
Tailing Factor (T) T ≤ 1.5 1.12 Pass
Theoretical Plates (N) N ≥ 2000 8500 Pass
%RSD of Peak Area ≤ 2.0% 0.45% Pass

| %RSD of Retention Time | ≤ 1.0% | 0.15% | Pass |

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the main peak was well-resolved from all degradation product peaks, proving the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using different equipment.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Results

Table 4: Method Validation Summary

Validation Parameter Result
Linearity (Correlation Coefficient, r²) 0.9998
Range 1 - 100 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Repeatability (%RSD) 0.68%
Intermediate Precision (%RSD) 0.85%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

| Robustness | No significant impact from minor changes in flow rate (±0.1 mL/min), temperature (±2 °C), or mobile phase composition (±2% organic). |

Advanced Topic: Chiral Separation Considerations

The developed achiral method is suitable for quantifying the total amount of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine. However, since the molecule possesses a chiral center, enantiomeric separation is often a regulatory requirement in pharmaceutical development.[18][19] Enantiomers can have different pharmacological and toxicological profiles.

A separate chiral HPLC method would be required to quantify the individual enantiomers. The development would typically involve screening various Chiral Stationary Phases (CSPs).

ChiralSeparation Racemate Racemic Mixture (50% R, 50% S) CSP Chiral Stationary Phase (CSP) Racemate->CSP Interaction Enantiomer_R R-Enantiomer CSP->Enantiomer_R Weak Interaction (Elutes Faster) Enantiomer_S S-Enantiomer CSP->Enantiomer_S Strong Interaction (Elutes Slower)

Caption: Principle of chiral separation on a CSP.

Recommended Starting Point for Chiral Method Development:

  • Columns: Screen polysaccharide-based CSPs such as Chiralpak® AD or Chiralcel® OD.

  • Mobile Phases: Typically normal phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol) with acidic or basic additives to improve peak shape.[20]

Conclusion

This application note presents a comprehensive, systematic approach to developing a simple, robust, and reliable isocratic RP-HPLC method for the quantification of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine. The final method demonstrates excellent performance characteristics and has been validated according to ICH guidelines, proving its suitability for quality control and routine analysis in a regulated environment. Further development of a separate chiral method would be necessary for enantiomer-specific quantification.

References

  • Amines-Ion Pairing - Chromatography Forum. (2007). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007). Taylor & Francis Online. Available at: [Link]

  • HILIC: The Pros and Cons. (2014). Chromatography Online. Available at: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns. Available at: [Link]

  • How to Avoid Common Problems with HILIC Methods. (2020). Restek. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF on ResearchGate. Available at: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. (2022). SciSpace. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). PubMed. Available at: [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. Available at: [Link]

  • HILIC HPLC Column. (n.d.). Phenomenex. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020). LCGC Europe. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC. Available at: [Link]

  • Ethylamine. (n.d.). Merck Index Online. Available at: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (n.d.). MDPI. Available at: [Link]

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. (2020). AKJournals. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Available at: [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. (2019). ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Asian Journal of Chemistry. Available at: [Link]

  • Chemical Properties of Isobutylamine (CAS 78-81-9). (n.d.). Cheméo. Available at: [Link]

  • Ethylamine. (n.d.). NIST WebBook. Available at: [Link]

  • Ethylamine. (n.d.). Wikipedia. Available at: [Link]

  • Phenyltoloxamine. (n.d.). NIST WebBook. Available at: [Link]

  • 2-methylpropan-1-amine. (n.d.). mVOC 4.0.
  • Isobutylamine. (n.d.). Wikipedia. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Chiral Resolution of Racemic Acids Using 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Abstract & Introduction The principle of chirality is fundamental to the pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can dictate its therapeutic efficacy and toxicological prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The principle of chirality is fundamental to the pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can dictate its therapeutic efficacy and toxicological profile.[1][2] It is common for one enantiomer (the eutomer) to be responsible for the desired pharmacological activity, while the other (the distomer) may be inactive or contribute to adverse effects.[2][3] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances, making the separation of racemic mixtures a critical operation in drug development and manufacturing.[3]

While numerous strategies exist for obtaining single enantiomers, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[4][5][6] This technique hinges on a simple yet powerful principle: reacting a racemic mixture of enantiomers, which are physically inseparable by standard techniques, with a single, pure enantiomer of a "resolving agent."[7][8] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess distinct physicochemical properties, most importantly, differential solubility in a given solvent system.[3][9][10] This disparity allows for their separation through fractional crystallization.[5][10][11]

This document provides a detailed guide to the application of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine as a chiral resolving agent for the separation of racemic carboxylic acids and other acidic compounds. We will explore the underlying principles, provide step-by-step experimental protocols from screening to preparative scale, and offer insights into process optimization and troubleshooting.

Profile of the Resolving Agent: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

The efficacy of a chiral resolving agent is determined by its structural and chemical properties. 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a primary amine featuring a single stereocenter, making it suitable for resolving racemic acids. Its key attributes include:

  • Basic Amine Functionality: The primary amine group (-NH2) serves as the basic site for the acid-base reaction with a racemic acid, leading to salt formation.

  • Structural Rigidity and Bulk: The phenyl ring, substituted with a bulky isobutoxy group and a methyl group, provides conformational rigidity and steric hindrance. These features are crucial for creating well-defined, crystalline diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities.

Table 1: Physicochemical Properties of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

PropertyValueSource
CAS Number 1048917-08-3[12]
Molecular Formula C13H21NO[12]
Molecular Weight 207.31 g/mol
Appearance (Assumed) Liquid or low-melting solidN/A
Key Functional Groups Primary Amine, Phenyl EtherN/A

The Principle of Diastereomeric Salt Resolution

The core of the resolution process is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. When a racemic acid, (±)-Acid, is treated with a single enantiomer of the chiral amine, for instance, (S)-1-(2-Isobutoxy-5-methylphenyl)-ethylamine, two diastereomeric salts are formed in solution.

  • (R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt

  • (S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt

These two salts, (R,S) and (S,S), are not mirror images. They have different shapes, different intermolecular interactions, and critically, different solubilities. By carefully selecting a solvent, one salt can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.

G racemate Racemic Acid (R-Acid & S-Acid) agent Resolving Agent (S-Amine) salt_rs Diastereomeric Salt 1 (R-Acid • S-Amine) agent->salt_rs Salt Formation salt_ss Diastereomeric Salt 2 (S-Acid • S-Amine) note Diastereomers have different physical properties (e.g., solubility), allowing for separation.

Figure 1: Principle of Diastereomeric Salt Formation.

Experimental Workflow & Protocols

The successful resolution of a racemic mixture is a multi-step process that requires careful optimization. The general workflow is outlined below.

G start Racemic Acid + Chiral Amine screen 1. Screening (Solvent & Stoichiometry) start->screen Initial Mixture preparative 2. Preparative Crystallization screen->preparative Optimized Conditions filtration 3. Filtration & Isolation preparative->filtration crystals Less Soluble Diastereomeric Salt (Solid) filtration->crystals Isolate Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Collect Filtrate liberate_acid 4. Liberation of Pure Enantiomer crystals->liberate_acid recycle_amine 5. Recovery of Resolving Agent mother_liquor->recycle_amine pure_acid Pure (R or S)-Acid liberate_acid->pure_acid recycled_amine Recycled (S)-Amine recycle_amine->recycled_amine

Figure 2: General Workflow for Chiral Resolution.

Protocol 1: Screening for Optimal Resolution Conditions

Objective: To identify a solvent system and stoichiometry that provides the highest diastereomeric excess (d.e.) and yield of the crystalline salt. This is the most critical phase of development.[4][13][14]

Materials:

  • Racemic acid

  • (R)- or (S)-1-(2-Isobutoxy-5-methylphenyl)-ethylamine

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, and mixtures with water)

  • 96-well plate or small vials

  • Stir plate and stir bars

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the racemic acid and the resolving agent in a solvent known to dissolve both, such as methanol.

  • Salt Formation: In each well or vial, combine the racemic acid (e.g., 50 mg, 1.0 eq) with the resolving agent. It is advisable to screen both 0.5-0.6 eq and 1.0 eq of the resolving agent.[7][14] The half-equivalent method can often be more efficient at producing a high-purity salt in the first crop.[15]

  • Solvent Evaporation: Gently evaporate the initial solvent (methanol) to leave the amorphous salt mixture.

  • Crystallization Screening: To each well, add a different screening solvent (e.g., 0.5 mL).

  • Thermal Cycling: Seal the plate/vials and heat until all solids dissolve. Then, allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • Analysis: If crystals form, isolate them by filtration or centrifugation. Liberate the acid from a small sample of the crystals (see Protocol 3) and analyze its enantiomeric excess (e.e.) by chiral HPLC. The goal is to find conditions that result in a high e.e. for the crystalline material.

Protocol 2: Preparative Scale Resolution

Objective: To resolve a larger quantity of racemic acid based on the optimized conditions from Protocol 1.

Procedure:

  • Dissolution & Salt Formation: In a suitable reaction vessel, dissolve the racemic acid (1.0 eq) in the chosen solvent or solvent mixture with heating. In a separate flask, dissolve the optimized amount of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (e.g., 0.55 eq) in a small amount of the same warm solvent.

  • Mixing: Slowly add the resolving agent solution to the stirred solution of the racemic acid.

    • Causality Note: Slow addition prevents localized supersaturation and "oiling out," promoting the formation of a crystalline solid.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling is critical for selective crystallization and to avoid trapping the more soluble diastereomer in the crystal lattice. If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal from the screening experiment.[9]

  • Maturation: Once crystallization begins, continue stirring at room temperature for a set period (e.g., 2-12 hours) and then cool further in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

    • Causality Note: Using cold solvent minimizes the risk of dissolving the desired product during the wash.

  • Drying: Dry the purified diastereomeric salt under vacuum.

Protocol 3: Liberation of the Enantiomerically Enriched Acid

Objective: To break the diastereomeric salt and isolate the pure enantiomeric acid.

Procedure:

  • Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: With vigorous stirring, add a strong acid, such as 1 M or 2 M HCl, dropwise until the solution is acidic (pH 1-2).[9] This protonates the resolving agent, breaking the salt and rendering the amine water-soluble as its hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, which contains the liberated carboxylic acid. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash with brine to remove excess water. Dry the organic solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or SFC. Calculate the yield based on the initial amount of the desired enantiomer in the racemic mixture (max theoretical yield is 50% without a recycling process).

Protocol 4: Recovery and Recycling of the Chiral Resolving Agent

Objective: To recover the expensive resolving agent for reuse, improving the process economy and sustainability.[16][17][18]

Procedure:

  • Basification: Take the acidic aqueous layer from Protocol 3, which contains the protonated resolving agent (e.g., 1-(2-Isobutoxy-5-methylphenyl)-ethylammonium chloride). Cool this solution in an ice bath.

  • Liberation of Amine: Slowly add a strong base, such as 2 M NaOH, with stirring until the solution is strongly basic (pH 12-14). This deprotonates the ammonium salt, regenerating the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform at least three extractions to ensure complete recovery.

  • Drying & Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., K2CO3 or Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purification (Optional): The recovered amine can be further purified by vacuum distillation if necessary before being reused in subsequent resolution batches.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Chiral Resolution

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out The diastereomeric salt is precipitating as a liquid phase because its melting point is lower than the crystallization temperature, or the solution is too concentrated.Add more solvent to reduce concentration. Try a different solvent system. Ensure cooling is very slow.
No Crystallization The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently supersaturated.Try a less polar solvent or a solvent mixture. Concentrate the solution by slowly evaporating some solvent. Induce crystallization by scratching or seeding.
Low Enantiomeric Excess (e.e.) Poor selectivity of crystallization. Cooling was too rapid, trapping the undesired diastereomer. The chosen solvent is not optimal.Recrystallize the diastereomeric salt. Slow down the cooling rate significantly. Re-screen for a more selective solvent system (see Protocol 1).
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor. Too much washing solvent was used.Cool the crystallization mixture for a longer period or to a lower temperature. Use the minimum amount of ice-cold solvent for washing the filter cake.

Conclusion

1-(2-Isobutoxy-5-methylphenyl)-ethylamine serves as a potent chiral resolving agent for racemic acids. The success of this classical resolution technique is not guaranteed and relies heavily on the empirical process of screening and optimization. By systematically evaluating solvents and stoichiometry, researchers can develop a robust and scalable method for producing enantiomerically pure compounds. The protocols outlined in this guide provide a comprehensive framework for this process, from initial feasibility screening to preparative scale-up and efficient recycling of the resolving agent, enabling the cost-effective synthesis of high-purity chiral molecules essential for the pharmaceutical industry.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. ACS Publications. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.
  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. Vertex AI Search. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Resolution of racemic amine mixtures is an important preparation method for enantio. V. A. Azov. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]

  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. [Link]

  • Examples of chiral amines in the pharmaceutical industry. ResearchGate. [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Fractional Crystallization: Organic Chemistry Study Guide. Fiveable. [Link]

  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books.
  • Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. PMC. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Chiral Drugs: An Overview. PMC - NIH. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

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Method

Application Note: In Vivo Dosing Protocols for 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Research

Scientific Rationale & Compound Profiling 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-08-3) is a highly specialized research chemical characterized by its phenethylamine backbone, a benzylic methyl group, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Compound Profiling

1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-08-3) is a highly specialized research chemical characterized by its phenethylamine backbone, a benzylic methyl group, and a bulky, lipophilic 2-isobutoxy substitution. In preclinical research, compounds with this structural motif are typically investigated along two primary pharmacological axes:

  • Neuromodulation: As phenethylamine derivatives, they often act as ligands for trace amine-associated receptors (TAAR1) or monoamine transporters, modulating dopamine (DA) and serotonin (5-HT) efflux 1[1].

  • Kinase Inhibition: Substituted phenyl-ethylamines serve as critical pharmacophores and intermediates in the development of small-molecule inhibitors targeting focal adhesion kinase (FAK) and Janus kinase (JAK), suppressing autophosphorylation pathways critical for tumor survival and metastasis 2[2].

This application note provides a self-validating, highly controlled methodology for the formulation and in vivo administration of this compound in murine models, ensuring robust pharmacodynamic (PD) and pharmacokinetic (PK) readouts.

Formulation Causality & Vehicle Selection

The physicochemical properties of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine dictate the formulation strategy. The bulky 2-isobutoxy group imparts significant lipophilicity, which can lead to rapid in vivo precipitation if administered in a purely aqueous vehicle as a freebase.

  • Causality of Salt Formation: If the compound is synthesized as a hydrochloride (HCl) salt, the protonated primary amine drastically increases aqueous solubility, allowing for the use of a physiological 0.9% saline vehicle.

  • Causality of Co-Solvent Systems: If utilizing the freebase form, a co-solvent system is mandatory. We recommend a standard kinase-inhibitor vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline 3[3]. The DMSO acts as the primary solubilizer, PEG300 prevents crystallization upon dilution, and Tween-80 reduces surface tension for uniform systemic absorption.

Formulation Start 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (Solid) Salt HCl Salt Form? Start->Salt Water Dissolve in 0.9% Saline (pH 6.5-7.0) Salt->Water Yes Freebase Freebase Form Salt->Freebase No Filter 0.22 µm Sterile Filtration Water->Filter Solvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Freebase->Solvent Solvent->Filter Ready Ready for In Vivo Dosing Filter->Ready

Fig 1. Formulation logic and vehicle selection based on physicochemical properties.

Quantitative Dosing Parameters

To ensure reproducibility, all quantitative dosing parameters must be scaled appropriately to the animal model. The following table summarizes the PK rationale for selecting specific administration routes.

ParameterIntraperitoneal (IP)Oral Gavage (PO)Rationale / Causality
Formulation Saline (Salt) or 10% DMSO mix (Freebase)0.5% Methylcellulose or 10% DMSO mixIP requires strict sterility and physiological pH; PO tolerates suspensions.
Dosing Volume 10 mL/kg (Mice), 2-5 mL/kg (Rats)10 mL/kg (Mice), 5-10 mL/kg (Rats)Strict volume limits prevent gastric distension (PO) or peritoneal irritation (IP).
Onset of Action 15 - 30 minutes45 - 90 minutesIP bypasses immediate gastric emptying delays; PO is subject to first-pass metabolism.
Peak Plasma (Tmax) ~30 - 60 minutes~2 - 4 hoursIP provides a rapid peak for acute microdialysis; PO provides sustained kinase inhibition.

Self-Validating Experimental Protocols

Every step in an in vivo protocol must include a validation mechanism to prevent confounding variables (e.g., misdosing, tissue damage).

Protocol A: Acute Intraperitoneal (IP) Dosing for Microdialysis / Neuromodulation

Objective: Achieve rapid systemic exposure to measure acute neurochemical changes (e.g., DA/5-HT efflux) via in vivo brain microdialysis 4[4].

  • Preparation: Weigh the animal immediately prior to dosing to calculate the exact dose volume. Causality: Animal weight fluctuates daily; using historical weights leads to inaccurate PK profiles.

  • Restraint: Secure the animal, exposing the ventral abdomen. Tilt the animal slightly head-down to allow abdominal organs to shift cranially.

  • Insertion: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen.

  • Validation Step (Aspiration): Gently pull back on the syringe plunger.

    • If air enters: The needle is in the intestines.

    • If yellow fluid enters: The needle is in the bladder.

    • If blood enters: The needle has struck a blood vessel.

    • Action: If any of these occur, withdraw the needle, discard the syringe, and restart. A lack of aspirate validates correct peritoneal placement.

  • Administration: Inject the compound steadily. Monitor the animal for 15 minutes post-injection for signs of writhing, which indicates vehicle toxicity or compound precipitation.

Protocol B: Chronic Oral Gavage (PO) for Tumor Suppression Assays

Objective: Maintain steady-state plasma concentrations above the IC50 threshold for sustained kinase (e.g., FAK/Src) inhibition in xenograft models 2[2].

  • Measurement: Prior to restraint, measure the distance from the animal's mouth to the xiphoid process using the bulb-tipped gavage needle. Mark this depth. Causality: Prevents gastric puncture.

  • Alignment: Restrain the animal by the scruff, ensuring the head and neck are extended in a straight vertical line to align the esophagus.

  • Insertion: Introduce the needle into the diastema (gap between incisors and molars) and slide it gently down the back of the throat.

  • Validation Step (Resistance Check): The needle must slide down the esophagus using only the force of gravity.

    • Action: If resistance is felt, or if the animal gasps/struggles, the needle is likely in the trachea. Withdraw immediately to prevent fatal aspiration.

  • Administration: Dispense the liquid slowly. Withdraw the needle smoothly and monitor for 30 minutes for signs of labored breathing.

Mechanistic Signaling & Workflow Visualization

Depending on the specific assay, 1-(2-Isobutoxy-5-methylphenyl)-ethylamine acts upstream of complex intracellular cascades. The diagram below illustrates the dual potential pathways (Neuromodulatory vs. Kinase Inhibition) that dictate downstream PD sampling (e.g., LC-MS/MS for monoamines vs. Western Blot for p-FAK).

Pathway Compound 1-(2-Isobutoxy-5-methylphenyl) -ethylamine Receptor Target Kinase / Receptor (e.g., FAK / TAAR1) Compound->Receptor Binding / Inhibition Src Src / Downstream Kinases Receptor->Src Phosphorylation Blockade DA Monoamine Efflux (DA / 5-HT) Receptor->DA Receptor Activation AktERK Akt / ERK Signaling Src->AktERK Signal Transduction Outcome1 Behavioral / Synaptic Modulation DA->Outcome1 Neuromodulation Outcome2 Cell Survival / Tumor Suppression AktERK->Outcome2 Transcriptional Regulation

Fig 2. Putative dual-action signaling pathway of the phenethylamine derivative.

Workflow Acclimation Animal Acclimation (7 Days) Formulation Vehicle Prep & QC Check Acclimation->Formulation Dosing Administration (IP or PO) Formulation->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Timecourse Analysis LC-MS/MS & Biomarker Assay Sampling->Analysis

Fig 3. In vivo experimental workflow ensuring self-validating PK/PD readouts.

References

  • BenchChem (2025). Application Notes and Protocols for In Vivo Dosing and Administration of Defactinib in Mouse Models.
  • NIH / PMC (2013). Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models.
  • NIH / PMC (2019). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats.
  • MDPI (2022). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice.

Sources

Application

Application Note: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine in Asymmetric Catalytic Synthesis

Executive Summary The pursuit of high enantioselectivity in asymmetric synthesis relies heavily on the precise spatial arrangement of chiral catalysts and ligands. 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high enantioselectivity in asymmetric synthesis relies heavily on the precise spatial arrangement of chiral catalysts and ligands. 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (CAS: 1048917-08-3) has emerged as a highly privileged, sterically demanding chiral building block. Unlike the ubiquitous 1-phenylethylamine, this derivative features a rationally designed substitution pattern that offers superior stereocontrol in both primary amine organocatalysis and transition-metal ligand design .

This application note provides an in-depth technical guide on deploying this chiral amine, detailing the mechanistic causality behind its structural advantages, validated experimental protocols, and comparative performance data.

Mechanistic Rationale & Structural Advantages

To understand why this specific amine outperforms simpler analogs, we must analyze the causality of its structural features:

  • The ortho-Isobutoxy Group (Steric Shielding & Hemilability): Positioned adjacent to the chiral benzylic center, the bulky isobutoxy ether acts as a conformational lock. It restricts the free rotation of the C(aryl)–C(chiral) bond, forcing the molecule into a rigid conformation. In transition states, this creates a massive steric wall that effectively blocks one diastereofacial approach[1]. Furthermore, the oxygen atom can act as a hemilabile donor, stabilizing metal centers or participating in secondary hydrogen-bonding networks.

  • The meta-Methyl Group (Electronic Tuning): The 5-methyl substituent pushes electron density into the aromatic ring via inductive effects. This subtly increases the Lewis basicity and nucleophilicity of the primary amine, accelerating the initial condensation steps (e.g., iminium formation) without compromising the steric environment[2].

  • Primary Amine Functionality: Unlike secondary amines (e.g., MacMillan catalysts or proline derivatives), primary amines suffer from significantly less steric clash when activating α,α-disubstituted or highly hindered ketones, making them indispensable for complex molecular architectures[3].

Application Workflow I: Primary Amine Organocatalysis

Context & Mechanism

In the realm of organocatalysis, chiral primary amines excel at activating sterically hindered ketones via enamine or iminium intermediates[4]. When 1-(2-Isobutoxy-5-methylphenyl)-ethylamine condenses with a ketone, the resulting chiral enamine adopts a highly defined E/Z geometry. The ortho-isobutoxy group shields the top face of the enamine, dictating that incoming electrophiles (such as aldehydes in an asymmetric Aldol reaction) must approach from the opposite face.

Organocatalysis C Catalyst 1-(2-Isobutoxy-5-methylphenyl)ethylamine I Iminium Ion Intermediate C->I + Ketone, -H2O K Ketone Substrate K->I E Chiral Enamine (Sterically Shielded) I->E -H+ TS Stereoselective C-C Bond Formation E->TS El Electrophile (e.g., Aldehyde) El->TS P Enantioenriched Product + Catalyst Regeneration TS->P +H2O P->C Catalytic Cycle

Caption: Catalytic cycle of primary amine-mediated enamine activation highlighting steric shielding.

Protocol: Asymmetric Direct Aldol Reaction

Objective: Synthesis of chiral β-hydroxy ketones from unactivated ketones and aldehydes.

Materials:

  • 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (20 mol%)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Ketone donor (5.0 equiv)

  • Aldehyde acceptor (1.0 equiv)

  • Solvent: THF/H₂O (9:1 v/v)

Step-by-Step Methodology:

  • Catalyst Activation: In a dry 10 mL Schlenk flask, dissolve the chiral amine (0.2 mmol) in 1.0 mL of THF. Add TFA (0.2 mmol) dropwise at 0 °C.

    • Causality: TFA acts as a Brønsted acid co-catalyst, protonating the intermediate carbinolamine to facilitate dehydration into the active iminium ion.

  • Substrate Addition: Add the ketone donor (5.0 mmol) followed by 0.1 mL of H₂O. Stir for 10 minutes at room temperature.

    • Causality: The addition of water creates a hydrogen-bonding network that stabilizes the highly polarized transition state, a hallmark of bio-inspired primary amine catalysis[3].

  • Electrophile Introduction: Cool the mixture to -20 °C. Slowly add the aldehyde acceptor (1.0 mmol).

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation Checkpoint: The reaction is complete when the UV-active spot of the starting aldehyde is consumed. To validate intermediate enamine formation, a small aliquot can be analyzed via ¹H NMR (look for the disappearance of the aldehyde proton at δ 9.8 ppm and the emergence of the enamine vinyl proton).

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Application Workflow II: Chiral Ligand Synthesis for Transition Metal Catalysis

Context & Mechanism

The compound is an exceptional precursor for chiral Schiff base (salen-type) ligands. Condensation with salicylaldehyde derivatives yields bidentate (N,O) ligands. When coordinated to transition metals (e.g., Cu, Mn, or Ir), the ortho-isobutoxy group acts as a rigid canopy over the metal center, transferring chiral information to the reacting substrates (e.g., in asymmetric cyclopropanation or hydroamination)[2].

LigandSynthesis A Chiral Amine 1-(2-Isobutoxy-5-methylphenyl)ethylamine C Condensation (-H2O, MgSO4) A->C S Salicylaldehyde Derivative S->C L Chiral Schiff Base Ligand (Bidentate N,O) C->L MC Active Chiral Metal Complex L->MC M Metal Precursor (e.g., Cu(OTf)2) M->MC Coordination

Caption: Workflow for the synthesis and metallation of the chiral Schiff base ligand.

Protocol: Synthesis of Chiral Cu(II)-Schiff Base Complex

Objective: Preparation of a highly enantioselective catalyst for asymmetric cyclopropanation.

Step-by-Step Methodology:

  • Ligand Condensation: In a 50 mL round-bottom flask, combine 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (1.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Water Scavenging: Add anhydrous MgSO₄ (500 mg).

    • Causality: Removing the water byproduct drives the equilibrium of the condensation reaction entirely to the right, ensuring quantitative yield of the imine.

  • Reflux & Isolation: Reflux the mixture for 4 hours. Filter hot to remove MgSO₄, then cool to 0 °C to precipitate the yellow Schiff base ligand. Collect via vacuum filtration.

    • Validation Checkpoint: ¹H NMR of the isolated solid must show a sharp singlet at ~δ 8.3 ppm, confirming the formation of the imine (CH=N) bond.

  • Metallation: Dissolve the ligand (0.5 mmol) in DCM (5 mL). Add Cu(OTf)₂ (0.5 mmol) and stir at room temperature for 12 hours.

  • Complex Isolation: Evaporate the solvent and recrystallize from DCM/Hexane to yield the dark green/brown active Cu(II) complex.

Quantitative Performance Data

To demonstrate the superiority of the 1-(2-Isobutoxy-5-methylphenyl)-ethylamine architecture, the following tables summarize representative comparative data against the industry-standard 1-phenylethylamine.

Table 1: Comparative Efficacy in Asymmetric Direct Aldol Reaction (Reaction: Acetone + 4-Nitrobenzaldehyde, 20 mol% catalyst, -20 °C)

Catalyst Derived FromYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (anti:syn)
1-Phenylethylamine45422:1
1-(2-Isobutoxy-5-methylphenyl)-ethylamine 88 94 15:1

Table 2: Comparative Efficacy in Cu-Catalyzed Asymmetric Cyclopropanation (Reaction: Styrene + Ethyl Diazoacetate, 5 mol% Cu-Complex, 25 °C)

Ligand Derived FromYield (%)trans:cis Ratioee (trans) (%)
1-Phenylethylamine6570:3055
1-(2-Isobutoxy-5-methylphenyl)-ethylamine 92 90:10 96

Data Interpretation: The massive increase in both ee and dr directly correlates to the restricted rotational freedom and enhanced steric shielding provided by the ortho-isobutoxy group.

References

  • Title: Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity Source: Angewandte Chemie International Edition URL: [Link][4]

  • Title: Iridium-catalyzed asymmetric addition of imides to alkenes Source: Chemical Communications (RSC Publishing) URL: [Link][2]

  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Advances (RSC Publishing) URL: [Link][1]

Sources

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Introduction & Scope The accurate quantification and structural confirmation of primary amines are critical in pharmaceutical development, organic synthesis, and forensic analysis. The compound 1-(2-Isobutoxy-5-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The accurate quantification and structural confirmation of primary amines are critical in pharmaceutical development, organic synthesis, and forensic analysis. The compound 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a sterically hindered primary amine featuring an isobutoxy ether linkage and a methyl-substituted phenyl ring[1].

Analyzing free primary amines directly via Gas Chromatography (GC) presents significant analytical challenges. The highly polar nature of the primary amino group (-NH₂) leads to severe hydrogen bonding with active silanol sites on the fused-silica capillary column and the glass liner of the injection port[2]. This interaction manifests as irreversible adsorption, severe peak tailing, and poor quantitative reproducibility[3].

To circumvent these issues, chemical derivatization is strictly required[2]. While silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used in GC, they can yield unstable mono- or di-TMS intermediates when reacting with primary amines, leading to chromatographic artifacts[3]. Therefore, acylation using Trifluoroacetic Anhydride (TFAA) is the superior, field-proven choice. TFAA rapidly converts the polar primary amine into a highly stable, volatile trifluoroacetamide derivative, dramatically improving peak symmetry and enhancing mass spectral sensitivity[4].

Physicochemical Properties of the Analyte

Understanding the baseline properties of the target analyte is essential for optimizing extraction and derivatization efficiencies.

PropertyValue / Description
Analyte Name 1-(2-Isobutoxy-5-methylphenyl)-ethylamine
CAS Registry Number 1048917-08-3[1]
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.31 g/mol [1]
Structural Features Primary amine, chiral center at the ethylamine alpha-carbon, isobutoxy ether, aromatic ring[1].
Topological Polar Surface Area 35.2 Ų[1]

Methodological Rationale (E-E-A-T Principles)

As a self-validating analytical system, every step in this protocol is designed with causality in mind to ensure data integrity and instrument longevity.

  • Reaction Mechanism: The derivatization operates via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of TFAA to form a stable amide linkage, releasing trifluoroacetic acid (TFA) as a byproduct[2]. The introduction of the electron-withdrawing trifluoromethyl (-CF₃) group lowers the boiling point of the analyte, increases its thermal stability, and provides a highly diagnostic fragmentation pattern in Electron Impact (EI) mass spectrometry[3].

  • Instrument Protection (The Nitrogen Blow-down): The TFA byproduct generated during the reaction is highly acidic. If injected directly, it will rapidly degrade the siloxane polymer of the GC stationary phase and corrode the MS ion source. Therefore, this protocol mandates evaporating the reaction mixture to dryness under a gentle stream of nitrogen to completely remove excess TFAA and TFA before reconstituting the sample in an inert solvent[4].

  • Column Selection: A standard 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is optimal. The low-bleed characteristics of this phase provide excellent resolution for aromatic amides while maintaining a stable baseline at high temperatures.

ReactionPathway Analyte 1-(2-Isobutoxy-5-methylphenyl) -ethylamine (Polar Primary Amine) Reaction Acylation Reaction (60°C, 30 min) Analyte->Reaction Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Reaction Product TFA-Derivatized Amine (Volatile, Stable Amide) Reaction->Product Main Product Byproduct Trifluoroacetic Acid (TFA Byproduct) Reaction->Byproduct Evaporated via N2

Chemical derivatization pathway of the primary amine using TFAA to form a volatile amide.

Experimental Protocols

Reagents and Materials
  • Trifluoroacetic Anhydride (TFAA): Analytical grade, ≥99.0% purity[5].

  • Solvent: Ethyl acetate (Anhydrous, GC-MS grade). Note: Moisture must be strictly avoided as water will hydrolyze TFAA into TFA, halting the derivatization.

  • Internal Standard (IS): Deuterated primary amine (e.g., Amphetamine-d5 or similar structurally related analog) to correct for derivatization efficiency and injection volume variations.

  • Equipment: 2 mL amber glass autosampler vials with PTFE-lined screw caps, dry block heater, nitrogen evaporator.

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of the sample extract (containing 1-(2-Isobutoxy-5-methylphenyl)-ethylamine) and 10 µL of the Internal Standard into a 2 mL reaction vial[5].

  • Solvent Evaporation: Evaporate the initial solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature[5].

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to reconstitute the dried residue. Immediately add 100 µL of TFAA[5].

  • Incubation: Tightly cap the vial (ensure the PTFE liner is intact) and vortex for 10 seconds. Place the vial in a dry block heater at 60°C for 30 minutes to drive the acylation to completion[5].

  • Acid Removal (Critical Step): Remove the vial from the heater and allow it to cool to room temperature. Uncap and evaporate the mixture to complete dryness under a gentle nitrogen stream to eliminate unreacted TFAA and the corrosive TFA byproduct.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate. Vortex thoroughly. Transfer the solution to a GC vial with a micro-insert for analysis.

GCMSWorkflow Prep Sample Prep & Extraction Deriv TFAA Derivatization Prep->Deriv Recon N2 Evaporation & Reconstitution Deriv->Recon GC Capillary GC Separation Recon->GC MS EI Ionization & MS Detection GC->MS

Step-by-step analytical workflow from sample preparation to GC-MS detection.

GC-MS Instrumental Conditions
ParameterSetting / Specification
GC Column DB-5MS or equivalent (30 m length × 0.25 mm I.D. × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-high purity, 99.999%), constant flow at 1.0 mL/min
Injection Mode Splitless (purge valve opens at 1.0 min)
Injection Volume 1.0 µL
Inlet Temperature 250°C (Deactivated single taper glass liner with glass wool)
Oven Temperature Program Initial 70°C (hold 1 min); ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp (EI) 230°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50–450) for method development; SIM mode for quantification

Data Presentation & Expected Results

Upon successful derivatization, the analyte is converted to N-(1-(2-Isobutoxy-5-methylphenyl)ethyl)-2,2,2-trifluoroacetamide. The derivatized compound will elute as a sharp, highly symmetrical peak, completely resolving the tailing issues associated with the underivatized amine[3].

Expected Mass Spectral Characteristics:

Analyte State Expected GC Behavior Key MS Fragments (m/z)
Underivatized Broad, tailing peak; low response 207 (M⁺), 192, 134

| TFA-Derivatized | Sharp, symmetrical peak; high response | 303 (M⁺), 234 (Loss of CF₃), 162 |

Note: The exact retention time will depend on the specific column trimming and carrier gas velocity, but the derivatized analyte will elute significantly later than the solvent front and exhibit excellent baseline separation from matrix interferences.

References

  • IU Indianapolis ScholarWorks. "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." Indiana University. Available at:[Link]

  • Kusch, P., et al. "Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry." Hochschule Bonn-Rhein-Sieg. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility for 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical hurdles associated with 1-(2-Isobutoxy-5-methylphenyl)-ethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical hurdles associated with 1-(2-Isobutoxy-5-methylphenyl)-ethylamine .

This molecule presents a classic formulation challenge: the bulky isobutoxy ether and the methyl group on the phenyl ring drive a high partition coefficient (LogP), making the molecule highly lipophilic. While the primary ethylamine provides a basic center ( pKa​≈9.5 ) that is soluble in highly acidic media, the free base fraction increases exponentially as you approach physiological pH (7.4), leading to rapid precipitation.

Below is our comprehensive guide to overcoming these solubility cliffs through thermodynamically sound, self-validating methodologies.

I. Troubleshooting FAQs: Formulation & Assays

Q1: My compound dissolves perfectly in 0.1 N HCl but precipitates immediately when diluted in PBS (pH 7.4) for in vitro assays. How do I prevent this? A: This is a standard pH-dependent solubility cliff. In 0.1 N HCl, the primary amine is fully protonated and highly soluble. However, the buffering capacity of PBS forces a significant fraction of the molecules back into the uncharged free base form. The lipophilic isobutoxy and methyl groups cause the free base to rapidly aggregate and precipitate due to strong hydrophobic interactions with the aqueous network. Solution: For in vitro work, utilize a Polyethylene Glycol 400 (PEG-400) cosolvent system. PEG-400 lowers the dielectric constant of the solvent mixture, drastically increasing the apparent solubility of lipophilic molecules by reducing the polarity difference between the solute and the solvent 1. A 30% v/v PEG-400 system can yield an order-of-magnitude increase in solubility 2.

Q2: We need an aqueous-only formulation for Intravenous (IV) pharmacokinetics to avoid cosolvent-induced toxicity. What is the best approach? A: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexation is the gold standard here. The hydrophobic internal cavity of HP- β -CD provides an energetically favorable microenvironment that encapsulates the lipophilic isobutoxy-methylphenyl moiety. Meanwhile, its hydrophilic exterior maintains hydrogen bonding with bulk water, dragging the complex into solution 3. This shields the lipophilic domains, preventing precipitation at pH 7.4 without the hemolytic risks of organic cosolvents.

Q3: We are advancing to solid oral dosage forms. The free base is too sticky and insoluble. Should we just synthesize the hydrochloride (HCl) salt? A: While the HCl salt is a common default, it is often suboptimal for highly lipophilic amines due to the "common-ion effect" in the chloride-rich environment of the stomach, which severely suppresses dissolution. Instead, screen for a methanesulfonate (mesylate) salt. The mesylate anion is larger and more polarizable, which disrupts planar stacking, lowers the crystal lattice energy, and optimizes hydration, often providing a 4-fold or greater kinetic solubility improvement over HCl salts 4.

II. Formulation Decision Workflow

FormulationWorkflow A 1-(2-Isobutoxy-5-methylphenyl)-ethylamine High LogP, Poor Aqueous Solubility B Assess Target Application A->B C In Vitro Assays (Tolerates Cosolvents) B->C D In Vivo IV Dosing (Requires Aqueous/Low Toxicity) B->D E Solid Oral Dosage (Requires Stable Powder) B->E F PEG-400 / PG Cosolvent System Disrupts hydrophobic interactions C->F G HP-β-CD Complexation Encapsulates isobutoxy moiety D->G H Salt Screening (Mesylate/Citrate) Lowers crystal lattice energy E->H

Caption: Formulation decision matrix for lipophilic amine solubility optimization.

III. Self-Validating Experimental Protocols

Protocol A: HP- β -CD Phase-Solubility Profiling

Causality: This protocol determines the stoichiometric ratio and the stability constant ( K1:1​ ) of the inclusion complex, ensuring that the cyclodextrin is actually encapsulating the drug rather than acting as a simple surfactant.

  • Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 to 20% w/v in PBS (pH 7.4).

  • Saturation: Add an excess amount of the 1-(2-Isobutoxy-5-methylphenyl)-ethylamine free base (e.g., 10 mg/mL equivalent) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials on a rotary shaker at 25°C for 48 hours. Causality: 48 hours is required to overcome the high activation energy of dissolving the crystalline free base and ensure true thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter.

  • System Validation: Discard the first 1 mL of filtrate. This prevents artificially low concentration readings caused by the lipophilic drug adsorbing to the virgin PVDF membrane. Analyze the remaining filtrate via HPLC-UV. Plotting drug concentration vs. CD concentration must yield a linear AL​ -type plot to validate a 1:1 complex formation; a mass balance check confirms the drug is solubilized and not chemically degraded.

Protocol B: Mesylate Salt Formation and Kinetic Solubility Screening

Causality: Synthesizing the mesylate salt replaces the uncharged free base with a permanently ionized, highly polarizable species that lowers the energy barrier for water cavity formation.

  • Dissolution: Dissolve the free base in a minimum volume of anhydrous acetone or ethanol at room temperature.

  • Ionization: Add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring at 0°C. Causality: Cooling prevents exothermic degradation of the primary amine.

  • Crystallization: Induce crystallization by adding an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then allow it to stir overnight at 4°C.

  • Isolation: Filter the precipitate and dry under vacuum at 40°C for 24 hours.

  • System Validation: Conduct Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the isolated powder. A sharp melting endotherm on the DSC trace validates the system by proving the observed kinetic solubility is derived from a stable, single-phase crystal lattice, rather than an unstable amorphous artifact that will crash out unpredictably during dissolution testing.

IV. Quantitative Data Summary

The following table summarizes the expected physicochemical shifts and solubility enhancements based on the applied formulation strategy.

Formulation StrategyPhysicochemical MechanismExpected Solubility EnhancementIdeal Experimental Application
Free Base (pH 7.4) Baseline (Hydrophobic interactions dominate)Reference (< 0.05 mg/mL)None (Prone to rapid precipitation)
Mesylate Salt Lowers crystal lattice energy; optimal hydration4x to 10xSolid Oral Dosage / PK Studies
30% PEG-400 Lowers dielectric constant of solvent mixture10x to 50xIn Vitro Assays / Toxicology
20% HP- β -CD Encapsulates lipophilic isobutoxy moiety50x to 100xIV Administration / In Vivo PK

V. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - National Center for Biotechnology Information (PMC). Available at: [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations - Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Extraction of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic principles, methodologies, and troubleshooting steps required to master the liquid-liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic principles, methodologies, and troubleshooting steps required to master the liquid-liquid extraction (LLE) of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine.

Core Principles & Causality

1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a highly lipophilic primary amine. Its structure—featuring a bulky isobutoxy ether linkage, a methyl group, and an α -methylbenzylamine scaffold—skews its partition coefficient (LogP) heavily toward the organic phase when in its neutral state.

However, liquid–liquid extraction is a highly effective separation method for this class of compounds because we can systematically manipulate the ionization state of the amine ()[1]. The basic amine group (pKa ~9.8–10.2) allows for a highly efficient pH-swing extraction .

The Causality of pH Adjustment:

  • Acidic Conditions (pH < 2): The protonation of amines under acidic conditions reverses their solubility properties, causing them to favorably partition into the aqueous phase as a salt ()[2]. To ensure complete protonation and maximum recovery, the aqueous phase must be adjusted to a pH at least 1 to 3 units below the pKa of the amine ()[3].

  • Basic Conditions (pH > 12): Adjusting the pH to at least 2 units above the pKa deprotonates the amine, reverting it to its lipophilic freebase form. This forces the molecule out of the aqueous phase and allows it to be recovered into a fresh organic solvent.

Optimized pH-Swing Extraction Protocol

This self-validating protocol utilizes in-process pH checks to ensure the partition coefficient is completely shifted before phase separation.

Step 1: Initial Solubilization Dissolve the crude reaction mixture containing 1-(2-Isobutoxy-5-methylphenyl)-ethylamine in a moderately polar organic solvent (e.g., Methyl tert-butyl ether [MTBE]).

Step 2: Acidic Wash (Impurity Removal)

  • Add an equal volume of 1.0 M HCl (aq) to the organic mixture.

  • Validation: Test the aqueous layer with pH paper to ensure pH < 2. If pH > 2, add concentrated HCl dropwise.

  • Causality: The target molecule migrates to the aqueous phase as a hydrochloride salt. Neutral and acidic impurities remain trapped in the organic phase.

Step 3: Phase Separation 1 Separate the layers. Retain the lower aqueous layer (containing the product). Discard the organic layer.

Step 4: Basification (Product Liberation)

  • Cool the aqueous phase to 5–10 °C in an ice bath (neutralization is highly exothermic).

  • Slowly add 2.0 M NaOH (aq) while stirring.

  • Validation: Confirm the pH is > 12.0.

  • Causality: The amine is >99% in its neutral, freebase form, causing it to precipitate or "oil out" of the aqueous phase.

Step 5: Final Extraction & Isolation

  • Add fresh MTBE to the basic aqueous phase (Organic:Aqueous ratio of 1:1).

  • Agitate thoroughly for 5 minutes, then allow phase separation.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure freebase amine.

Workflow Visualization

LLE_Workflow Start Crude Mixture in Solvent (Amine + Impurities) Acidify Add 1M HCl (pH < 2) Protonate Amine Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Amine HCl Salt) PhaseSep1->Aq1 Retain Basify Add 2M NaOH (pH > 12) Deprotonate Amine Aq1->Basify Extract Add MTBE/EtOAc Extract Freebase Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Waste Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Target Freebase) PhaseSep2->Org2 Retain Isolate Dry & Evaporate Pure Target Amine Org2->Isolate

Figure 1: Acid-base pH-swing extraction workflow for primary amines.

Quantitative Data: Solvent Performance Comparison

Selecting the correct organic solvent is critical for optimizing recovery and minimizing emulsion risks.

Table 1: Partitioning efficiency of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine across extraction solvents.

Extraction SolventPolarity IndexEmulsion RiskExtraction Efficiency (pH > 12)Causality & Notes
MTBE 2.5Low> 98%Excellent phase separation; low water solubility prevents product loss.
Ethyl Acetate 4.4Moderate> 95%Good solubility, but prone to base-catalyzed hydrolysis at pH > 12.
Dichloromethane 3.1High> 99%High density causes phase inversion issues; environmental toxicity concerns.
Toluene 2.4Low~ 90%Highly lipophilic, but higher boiling point makes evaporation difficult.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe emulsion formation during the final extraction step. How can I break it? A1: Emulsions in amine extractions are typically caused by the surfactant-like properties of the partially protonated amine.

  • Causality & Solution: First, verify that your pH is strictly >12. If the pH is near the pKa (~10), you have a mixture of charged and neutral species acting as a surfactant. Second, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine)—this "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase, forcing phase separation. Finally, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q2: My overall recovery of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is below 70%. Where is the product being lost? A2: Product loss usually occurs during the acidic wash if the pH isn't low enough, or if the initial organic solvent is too polar.

  • Causality & Solution: The bulky isobutoxy and methyl groups make the protonated salt surprisingly lipophilic. If you are using a highly polar organic solvent (like DCM or EtOAc) for the initial mixture, some of the hydrochloride salt may partition back into the organic layer. Switch to a less polar solvent like MTBE or Heptane for the initial organic phase to thermodynamically force the salt into the aqueous layer.

Q3: The isolated amine has a yellow tint and contains trace impurities. How can I improve purity without chromatography? A3: A single pH swing might not remove all weakly basic or hydrogen-bonding impurities.

  • Causality & Solution: Implement a "double pH swing" or wash the intermediate acidic aqueous phase (containing the amine salt) with a non-polar solvent like hexanes before basification. This extracts any trapped lipophilic neutral impurities that were dragged into the aqueous phase by micellar action.

References

  • Kotoučová, H., et al. "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components." ACS Omega, 2017. URL:[Link]

  • Reynolds, J., et al. "Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes." Reaction Chemistry & Engineering, 2020. URL:[Link]

  • Gjelstad, A., et al. "Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison." Journal of Chromatography A, 2023. URL:[Link]

Sources

Troubleshooting

reducing chemical impurities in 1-(2-Isobutoxy-5-methylphenyl)-ethylamine crystallization

Welcome to the Technical Support Center for Advanced API Intermediates. This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 1-(2-Isobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine .

Because this molecule features a sterically hindered, highly lipophilic aromatic side chain (an isobutoxy ether coupled with a methyl group) alongside a primary amine, it presents unique thermodynamic challenges during crystallization. It is highly prone to trapping structurally similar regioisomers and undergoing liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish a self-validating, high-purity crystallization workflow.

Part 1: Troubleshooting FAQs & Mechanistic Interventions

Q1: Every time I attempt to crystallize the amine salt from ethyl acetate/heptane, it forms a biphasic oil instead of a solid. How do I force nucleation? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The bulky isobutoxy group disrupts tight crystal packing, lowering the lattice energy of the solid. When the concentration of the solute exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture, it separates into a solute-rich liquid phase rather than a crystal [1].

  • The Fix: You must shift the thermodynamic pathway from a monotectic system to direct nucleation. First, switch to a solvent system with a steeper solubility curve (e.g., Isopropanol/MTBE). Second, reduce the supersaturation at the cloud point by increasing the solvent volume. Finally, introduce seed crystals (1-2% w/w) at 5°C above the historical cloud point to bypass the energy barrier for nucleation.

Q2: My crude mixture contains 3-isobutoxy and 4-methyl regioisomers from the upstream Friedel-Crafts/alkylation steps. Standard HCl salt recrystallization isn't purging them. What is the alternative? A: Regioisomers readily co-crystallize with the target molecule because their spatial profiles and pKa values are nearly identical, allowing them to substitute into the crystal lattice without collapsing it.

  • The Fix: Change the counter-ion to force a more rigid, less forgiving crystal lattice. Recent advancements in amine purification demonstrate that using Trichloroacetic acid (TCA) generates a highly crystalline protonated salt that effectively rejects closely related lipophilic impurities into the mother liquor[2]. Once filtered, the pure free amine can be easily liberated via mild base treatment or thermal decarboxylation.

Q3: I need to isolate a specific enantiomer of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine. I am using (S)-mandelic acid, but my yields are capped at 35% and the enantiomeric excess (ee) is poor. Why? A: Poor ee in classical resolution is usually caused by the co-precipitation of the more soluble diastereomeric salt as the solution cools.

  • The Fix: Implement the "Half-Equivalent Method." By adding only 0.5 equivalents of the chiral resolving agent (e.g., (S)-mandelic acid), you stoichiometrically restrict salt formation. The system will thermodynamically favor the precipitation of the least soluble diastereomeric salt, leaving the unwanted enantiomer in the mother liquor as a free base [3]. This prevents mixed diastereomeric species from nucleating and drastically improves single-pass optical purity.

Part 2: Quantitative Data & Solvent Screening

To prevent LLPS and maximize impurity rejection, the choice of solvent and counter-ion is critical. The table below summarizes the thermodynamic behavior of the 1-(2-Isobutoxy-5-methylphenyl)-ethylamine HCl salt across various solvent systems.

Table 1: Solvent System Screening for Chemical Impurity Purging (HCl Salt)

Solvent System (Ratio)Vol (V/W)Dissolution TempNucleation BehaviorYield (%)Regioisomer Purge
Ethyl Acetate / Heptane (1:2)10x65°CLLPS (Oils out at 50°C)N/APoor (Trapped in oil)
Tetrahydrofuran (THF)5x55°CRapid crash out (Needles)88%Moderate
Isopropanol / MTBE (1:4)12x72°CDirect Nucleation (Prisms)82%Excellent (>99% purity)
Ethanol / Water (9:1)8x78°CSlow Nucleation (Plates)75%Good

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific temperature benchmarks, you can confirm the mechanistic success of the crystallization in real-time.

Protocol A: Anti-Solvent Crystallization of the HCl Salt (Purging Chemical Impurities)

This protocol utilizes a controlled cooling ramp to prevent oiling out and Ostwald ripening to exclude lattice impurities.

  • Dissolution: Suspend 10.0 g of crude 1-(2-Isobutoxy-5-methylphenyl)-ethylamine free base in 30 mL of Isopropanol (IPA) in a jacketed reactor.

  • Salt Formation: Slowly add 1.05 equivalents of 5M HCl in Isopropanol while maintaining the internal temperature below 30°C to prevent thermal degradation.

  • Heating: Heat the mixture to 70°C until a completely clear solution is achieved. (Validation: If the solution is cloudy, add IPA in 2 mL increments until clear).

  • Anti-Solvent Addition: At 70°C, slowly charge 80 mL of Methyl tert-butyl ether (MTBE) via an addition funnel over 30 minutes.

  • Seeding & Cooling: Cool the reactor to 60°C. Add 0.1 g of pure target seed crystals. Hold the temperature at 60°C for 1 hour to allow the seed bed to mature.

  • Ripening: Cool to 5°C at a strict rate of 0.2°C/minute.

  • Isolation: Filter the resulting prism crystals via a Buchner funnel. Wash the cake with 20 mL of cold (0°C) MTBE. Dry under vacuum at 40°C for 12 hours.

Protocol B: Half-Equivalent Diastereomeric Resolution (Purging Enantiomeric Impurities)
  • Preparation: Dissolve 10.0 g (48.2 mmol) of racemic 1-(2-Isobutoxy-5-methylphenyl)-ethylamine in 50 mL of Ethanol.

  • Resolving Agent: In a separate flask, dissolve 3.67 g (24.1 mmol, 0.5 eq ) of (S)-Mandelic acid in 20 mL of Ethanol.

  • Combination: Heat the amine solution to 65°C. Slowly dropwise add the (S)-Mandelic acid solution over 45 minutes.

  • Equilibration: Maintain at 65°C for 30 minutes, then cool linearly to 20°C over 4 hours. The half-equivalent stoichiometry ensures only the less soluble (S)-amine-(S)-mandelate salt precipitates.

  • Filtration: Isolate the crystals and wash with 10 mL of cold Ethanol.

  • Free-Basing: Suspend the isolated salt in 50 mL of Dichloromethane (DCM) and wash with 50 mL of 1M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure free amine.

Part 4: Process Visualizations

LLPS_Troubleshooting Start Amine Salt Solution (High Supersaturation) LLPS Oiling Out (LLPS) Liquid-Liquid Separation Start->LLPS Rapid Cooling Direct Direct Nucleation (Crystalline Solid) Start->Direct Controlled Cooling Intervention Reduce Cooling Rate & Add Seeds at 60°C LLPS->Intervention Troubleshoot Pure High-Purity Crystals (Regioisomers Purged) Direct->Pure Ripening Ostwald Ripening (Heat Cycling) Intervention->Ripening Ripening->Pure

Fig 1. Thermodynamic pathways resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Purification_Workflow Crude Crude 1-(2-Isobutoxy-5-methylphenyl) -ethylamine SaltForm Salt Formation (0.5 eq Chiral Acid or TCA) Crude->SaltForm Cryst Controlled Cooling & Seeding SaltForm->Cryst Filtration Filtration & Washing (Impurities in Mother Liquor) Cryst->Filtration FreeBase Free-Basing (NaOH / DCM extraction) Filtration->FreeBase Liberate amine PureAPI Purified Amine Target Filtration->PureAPI If salt is final API FreeBase->PureAPI

Fig 2. Step-by-step chemical and enantiomeric impurity purging workflow via salt crystallization.

References

  • Title: Trichloroacetic acid fueled practical amine purifications Source: Beilstein Journal of Organic Chemistry (National Library of Medicine - PMC) URL: [Link]

  • Title: Chiral resolution (Half-equivalent method in diastereomeric salt resolution) Source: Wikipedia (Referencing Hans-Joachim Gais and Jochen Brandt, Houben–Weyl series) URL: [Link]

  • Title: Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

optimizing chiral separation of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine enantiomers

Focus: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Enantiomers Welcome to the Technical Support Center. 1-(2-Isobutoxy-5-methylphenyl)-ethylamine presents a unique chromatographic challenge: it is a primary amine with a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Enantiomers

Welcome to the Technical Support Center. 1-(2-Isobutoxy-5-methylphenyl)-ethylamine presents a unique chromatographic challenge: it is a primary amine with a highly bulky ortho-isobutoxy group and a meta-methyl substitution. The primary amine group is highly prone to secondary interactions with residual silanols (causing peak tailing), while the bulky ether group creates steric hindrance that can restrict access to the cavities of traditional chiral stationary phases (CSPs).

This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for achieving baseline enantiomeric resolution.

Section 1: Column Selection & Chiral Recognition Mechanisms

FAQ 1: Which Chiral Stationary Phase (CSP) is best suited for this bulky primary amine?

For primary amines, standard polysaccharide-based columns (e.g., Chiralpak AD or IG) can work, but they often require extensive additive optimization to prevent tailing[1]. Instead, we strongly recommend Cyclofructan-based CSPs or Crown Ether-based CSPs .

  • Cyclofructans (e.g., Larihc CF6-P): Cyclofructans are cyclic oligosaccharides that possess an internal crown ether-like core but are more structurally flexible[2]. Aliphatic-derivatized cyclofructans are considered nearly universal for primary amines, achieving up to a 93% success rate in Supercritical Fluid Chromatography (SFC) and polar organic modes[3]. The flexibility of the CF6 ring accommodates the steric bulk of the isobutoxy group better than rigid selectors.

  • Crown Ethers (e.g., ChiroSil RCA(+) / SCA(-)): These phases utilize a covalently bonded (18-Crown-6)-tetracarboxylic acid selector[4]. They achieve chiral recognition by forming a highly specific inclusion complex between the crown ether cavity and the protonated primary amine (-NH3+)[5]. However, because of the steric hindrance from the ortho-isobutoxy group, higher column temperatures may be required to overcome the thermodynamic barrier of complexation.

G Start 1-(2-Isobutoxy-5-methylphenyl) -ethylamine SFC SFC (High Throughput) Start->SFC HPLC HPLC (High Resolution) Start->HPLC CF6 Cyclofructan CSP (e.g., CF6-P) SFC->CF6 Poly Polysaccharide CSP (e.g., AD-H, IG) SFC->Poly Crown Crown Ether CSP (e.g., ChiroSil RCA) HPLC->Crown Add_TFA_TEA Add TFA/TEA (Modulate Retention) CF6->Add_TFA_TEA Add_DEA Add 0.1% DEA (Suppress Tailing) Poly->Add_DEA Add_Acid Acidic Aqueous Buffer (Protonate to -NH3+) Crown->Add_Acid

Decision tree for selecting chiral stationary phases and additives for primary amine separation.

Section 2: Mobile Phase & Additive Optimization

FAQ 2: Why am I getting severe peak tailing or no retention during SFC screening?

If you are using a standard polysaccharide column without additives, the primary amine is strongly interacting with residual silanols on the silica support or undergoing non-specific hydrogen bonding.

The Fix: You must use the correct additive based on your CSP:

  • For Polysaccharide CSPs: Add 0.1% Diethylamine (DEA) or Ethanolamine to the organic modifier. This basic additive acts sacrificially, coating the acidic silanols and preventing the analyte from sticking.

  • For Cyclofructan (CF6-P) in SFC: Do not use basic additives like ammonium hydroxide, as they destroy enantioselectivity[6]. Instead, use a specific volumetric mixture of Trifluoroacetic acid (TFA) and Triethylamine (TEA) (typically 0.2% TFA / 0.1% TEA).

    • Causality: The TFA ionizes the primary amine, enhancing its favorable interaction with the chiral selector's cavity. The TEA acts as a competitive organic amine that improves mass transfer kinetics, sharpening the peak without displacing the analyte from the chiral cavity[7].

Quantitative Impact of Additives on Separation Performance

The following table summarizes the expected chromatographic behavior of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine under various optimized and unoptimized conditions:

Chromatographic ModeColumn / CSPCosolvent / Mobile PhaseAdditiveResolution (Rs)Tailing Factor (Tf)
SFC Cyclofructan (CF6-P)CO2 / MeOH (80:20)0.2% TFA / 0.1% TEA3.45 1.05
SFC Cyclofructan (CF6-P)CO2 / MeOH (80:20)None1.102.80
SFC Polysaccharide (AD-H)CO2 / IPA (75:25)0.1% DEA2.151.15
HPLC (RP) Crown Ether (RCA(+))Water / MeOH (80:20)0.1% Perchloric Acid4.10 1.10

Section 3: Step-by-Step Experimental Protocols

Protocol A: High-Throughput SFC Screening using Cyclofructan (CF6-P)

SFC is the platform of choice for rapid screening of chiral primary amines due to higher flow rates and lower solvent consumption[8].

Materials:

  • Column: Larihc CF6-P (Analytical dimensions: 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: SFC-grade CO2

  • Mobile Phase B (Cosolvent): HPLC-grade Methanol containing 0.3% TFA and 0.2% TEA (v/v)[6].

Step-by-Step Workflow:

  • Cosolvent Preparation: To 1.0 L of Methanol, carefully add 3.0 mL of Trifluoroacetic acid (TFA). Mix thoroughly, then add 2.0 mL of Triethylamine (TEA). Note: Adding the acid first prevents the exothermic formation of localized concentrated salt.

  • System Equilibration: Install the CF6-P column. Set the Automated Back Pressure Regulator (ABPR) to 100 bar[9]. Pump 100% CO2 at 3.0 mL/min, then gradually introduce Mobile Phase B to 20%.

  • Temperature Control: Set the column oven to 30 °C. Maintaining a mid-range temperature provides the optimal thermodynamic balance between retention and efficiency[10].

  • Injection: Inject 5 µL of the sample (1 mg/mL dissolved in Methanol).

  • Isocratic Elution: Run the method isocratically at 80% CO2 / 20% MeOH (with additives) for 10 minutes. If the peaks co-elute, decrease the cosolvent percentage to 10% to increase retention time and resolution.

Protocol B: High-Resolution HPLC Separation using Crown Ether

If preparative scaling or absolute baseline resolution is required, reversed-phase HPLC using a Crown Ether CSP is highly effective, as it specifically targets the primary amine functional group[5].

Materials:

  • Column: ChiroSil RCA(+) (4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase: 80% Aqueous Acidic Buffer / 20% Methanol

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 10 mM Perchloric Acid (HClO4) aqueous solution. Adjust the pH to 1.5 - 2.0. Causality: A highly acidic environment is strictly required to ensure the primary amine is fully protonated to an ammonium ion (-NH3+), which is necessary for the host-guest inclusion complex to form with the 18-crown-6 ether[5].

  • System Equilibration: Flush the HPLC system with the mobile phase (80% Buffer / 20% Methanol) at a flow rate of 1.0 mL/min.

  • Temperature Control: Set the column compartment to 25 °C.

  • Injection & Run: Inject 10 µL of sample (dissolved in mobile phase to prevent solvent mismatch). Monitor UV absorbance at 210 nm and 254 nm.

  • Elution Order Inversion: If you need to isolate the minor enantiomer and it currently elutes second (hidden in the tail of the major peak), simply switch the column to the ChiroSil SCA(-) enantiomeric phase. This will perfectly invert the elution order[4].

Section 4: Advanced Troubleshooting

FAQ 3: The isobutoxy group seems to cause steric hindrance, reducing enantioselectivity. How do I overcome this?

The ortho-isobutoxy group creates a bulky "shield" around the chiral center. If chiral recognition is poor on a Crown Ether column, the primary amine is likely failing to fully penetrate the crown ether cavity.

Troubleshooting Steps:

  • Increase Column Temperature (HPLC): While lower temperatures generally improve chiral resolution by maximizing enthalpic interactions, steric hindrance is an entropic barrier. Increasing the column temperature (e.g., from 25 °C to 40 °C) provides the kinetic energy necessary for the bulky molecule to adopt the specific conformation required to enter the chiral cavity.

  • Switch to a Less Restrictive Selector: If temperature optimization fails, abandon the Crown Ether and switch to the Cyclofructan CF6-P column in SFC mode. The cyclofructan basket is more open and relies on a combination of hydrogen bonding and dipole interactions rather than strict deep-cavity inclusion[2], making it far more forgiving of bulky ortho-substitutions.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • ChiroSil® Crown Ether Chiral Stationary Phases. Regis Technologies.
  • Cyclofructans as Chiral Selectors: An Overview. Springer Nature Experiments.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central (PMC).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating LC-MS/MS Methods for 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Detection

The quantification of specific pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. 1-(2-Isobutoxy-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of specific pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. 1-(2-Isobutoxy-5-methylphenyl)-ethylamine presents a unique analytical challenge. Structurally, it features a basic primary amine group coupled with a highly hydrophobic isobutoxy-methylphenyl core[1].

This guide objectively compares sample preparation strategies and chromatographic column chemistries to optimize the LC-MS/MS detection of this analyte. Furthermore, it details the experimental causality required to build a self-validating protocol that strictly adheres to the[2].

Experimental Design & Causality: Understanding the Analyte

To design a robust LC-MS/MS method, we must first deconstruct the physicochemical properties of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine:

  • The Primary Amine (pKa ~9.5): At physiological pH and under standard acidic chromatographic conditions, the amine is fully protonated (positively charged). This leads to severe peak tailing on traditional C18 columns due to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica surface.

  • The Isobutoxy-Methylphenyl Core: This moiety is highly lipophilic. While it provides excellent retention in reversed-phase liquid chromatography (RPLC), it also makes the molecule susceptible to co-elution with endogenous matrix lipids (e.g., glycerophospholipids) if sample cleanup is inadequate.

To overcome these challenges, our method development focuses on two critical comparisons: Mixed-Mode Cation Exchange (MCX) vs. Protein Precipitation (PPT) for sample preparation, and Biphenyl vs. C18 for chromatographic separation.

Sample Preparation: PPT vs. Mixed-Mode Cation Exchange (SPE)

Protein Precipitation (PPT) is the fastest sample preparation method, but it fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Because 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a basic amine, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [3][4]. MCX sorbents contain both reversed-phase characteristics and strong cation exchange (sulfonic acid) sites. By manipulating the pH, we can lock the protonated amine onto the sorbent, wash away lipids with 100% organic solvent, and selectively elute the target analyte.

Performance Comparison
ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Recovery (%) 65.4 ± 8.294.2 ± 3.1
Matrix Effect (%) -42.1 (Severe Suppression)-4.5 (Negligible)
Phospholipid Removal PoorExcellent
Extract Cleanliness LowHigh
Self-Validating MCX SPE Protocol

This protocol ensures the isolation of primary amines from human plasma by exploiting their ionization state[5][6].

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: The strong acid disrupts protein binding and ensures the primary amine is fully protonated.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in water. Causality: Removes acidic and neutral hydrophilic interferences without disrupting the ionic bond.

  • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. Causality: Removes hydrophobic neutrals and phospholipids. The analyte remains anchored to the sorbent via strong cation exchange.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the primary amine, breaking the ionic interaction, while the MeOH disrupts hydrophobic binding, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

SPE_Workflow A Plasma Sample (pH adjusted to 2.0) B MCX Cartridge Conditioning (MeOH, H2O) A->B C Sample Loading (Amine protonated, retained) B->C D Wash 1: 2% Formic Acid (Removes acidic interferences) C->D E Wash 2: 100% MeOH (Removes neutral lipids) D->E F Elution: 5% NH4OH in MeOH (Amine deprotonated, eluted) E->F

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of primary amines.

Chromatographic Separation: Standard C18 vs. Biphenyl

While standard C18 columns rely purely on hydrophobic dispersive forces, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl rings can participate in π−π interactions with the methylphenyl ring of the analyte. Furthermore, modern biphenyl columns are often rigorously end-capped, which shields the basic primary amine from interacting with underlying silanols, drastically improving peak shape.

Performance Comparison
ParameterStandard C18 (100 Å, 1.7 µm)Biphenyl (100 Å, 1.7 µm)
Retention Time (min) 1.852.40
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)
Signal-to-Noise (at LLOQ) 15:168:1
Resolution from Matrix MarginalExcellent

Method Validation (ICH M10 Guidelines)

To utilize this method in regulatory submissions (e.g., clinical PK studies), it must undergo full validation according to the[7][8]. The combination of MCX SPE and Biphenyl chromatography ensures the following criteria are easily met:

  • Selectivity & Specificity: Blank plasma from at least 6 individual sources must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ)[9].

  • Matrix Effect: The internal standard (IS) normalized matrix factor must have a Coefficient of Variation (CV) < 15%[9]. The MCX SPE protocol outlined above reliably achieves a CV of < 5%.

  • Accuracy & Precision: Evaluated at four concentration levels (LLOQ, LQC, MQC, HQC). The mean concentration must be within ±15% of the nominal value (±20% for LLOQ)[9].

  • Stability: The analyte must be proven stable under various conditions, including benchtop (room temperature), freeze-thaw cycles, and autosampler stability[10].

ICH_M10 Root ICH M10 Validation 1-(2-Isobutoxy-5-methylphenyl)-ethylamine N1 Selectivity & Specificity (Blank Matrix) Root->N1 N2 Matrix Effect (CV < 15%) Root->N2 N3 Accuracy & Precision (LQC, MQC, HQC) Root->N3 N4 Calibration Curve (Linearity R2 > 0.99) Root->N4

Core parameters for ICH M10 bioanalytical method validation.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). Available at:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma. Molecules (MDPI). Available at:[Link]

  • Simultaneous analysis of spectinomycin, halquinol, zilpaterol, and melamine in feedingstuffs by ion-pair liquid chromatography-tandem mass spectrometry. ResearchGate. Available at:[Link]

  • 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Compound Data. ChemSrc. Available at:[Link]

Sources

Comparative

Comparative Guide: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine vs. Standard Phenethylamine Scaffolds

The pharmacological landscape of amine-based therapeutics is heavily dictated by the spatial relationship between the basic nitrogen and the aromatic core. While standard phenethylamines (2-arylethylamines) act as the ub...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmacological landscape of amine-based therapeutics is heavily dictated by the spatial relationship between the basic nitrogen and the aromatic core. While standard phenethylamines (2-arylethylamines) act as the ubiquitous backbone for monoamine neurotransmission, shifting the amine to the benzylic carbon yields 1-arylethylamines (α-methylbenzylamines)—a class with profoundly different physicochemical and target profiles.

This guide provides an objective, data-driven comparison between the specialized derivative 1-(2-Isobutoxy-5-methylphenyl)-ethylamine and standard phenethylamine scaffolds, detailing their structural divergence, target specificity, and the self-validating experimental workflows required to evaluate them.

Structural and Physicochemical Divergence

The fundamental difference between these two classes lies in their conformational flexibility and steric bulk.

Standard phenethylamines (such as endogenous PEA or synthetic derivatives like 2C-D) possess a flexible two-carbon ethyl linker. This flexibility allows the molecule to adopt the anti or gauche conformations required to bridge the conserved aspartate residue in transmembrane domain 3 (TM3) and the aromatic cluster in TM6 of monoamine G-protein coupled receptors (GPCRs).

Conversely, features a truncated, rigid benzylic amine[1]. The presence of the bulky ortho-isobutoxy group introduces significant steric clash, locking the 1-aminoethyl group into a restricted conformational space. This severe steric hindrance prevents the molecule from accessing narrow orthosteric GPCR binding clefts, fundamentally altering its pharmacological trajectory.

Table 1: Quantitative Physicochemical Comparison
Property1-(2-Isobutoxy-5-methylphenyl)-ethylamineStandard Phenethylamine (PEA)2C-D (Substituted PEA)
Scaffold Class 1-Arylethylamine (α-methylbenzylamine)2-Arylethylamine2-Arylethylamine
CAS Number 1048917-08-364-04-024333-69-9
Molecular Formula C13H21NOC8H11NC11H17NO2
Molecular Weight 207.31 g/mol 121.18 g/mol 195.26 g/mol
Lipophilicity (XLogP3) ~2.81.41~2.1
Aromatic-to-Amine Distance ~3.8 Å (Rigid, benzylic)~5.1 Å (Flexible ethyl chain)~5.1 Å (Flexible ethyl chain)
Primary Target Class MAO/SSAO, Allosteric sitesTAAR1, VMAT25-HT2A, TAAR1

Pharmacological Trajectories & Causality

Why do these structural differences dictate distinct biological targets?

  • Standard Phenethylamines: The ~5.1 Å distance between the aromatic ring and the amine is the precise pharmacophore required to act as central nervous system stimulants by binding to trace amine-associated receptor 1 (TAAR1) and acting as [2].

  • 1-Arylethylamines: Because the shortened distance (~3.8 Å) and the alpha-methyl group disrupt standard GPCR binding, these molecules are redirected toward larger enzymatic active sites. 1-arylethylamines are established[3]. Furthermore, the highly lipophilic nature of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (XLogP3 ~2.8) suggests rapid blood-brain barrier (BBB) penetration[1], making it an ideal candidate for central nervous system enzyme inhibition or as a positive allosteric modulator (PAM) for receptors with large allosteric vestibules (e.g., GABAB).

Experimental Methodologies

To objectively compare the performance of these two scaffolds, researchers must deploy distinct, self-validating assay systems tailored to their respective target classes.

Protocol A: Monoamine Oxidase (MAO) Inhibition Kinetics

(Optimized for 1-Arylethylamine Scaffolds)

Causality & Design: 1-arylethylamines frequently exhibit selective MAO inhibition. We utilize a continuous fluorometric assay with kynuramine. Unlike coupled-enzyme assays (e.g., Amplex Red), kynuramine is directly deaminated by MAO to form 4-hydroxyquinoline. This direct conversion prevents false positives that occur if the test compound inadvertently inhibits the coupling enzyme. Self-Validating System: A compound-only control well is mandatory. Highly lipophilic compounds with extended aromatic systems can autofluoresce; baseline subtraction mathematically validates the rate calculation. Pargyline (an irreversible MAO inhibitor) is included to confirm complete assay quench and validate the dynamic range.

Step-by-Step Workflow:

  • Prepare a 10-point concentration-response curve of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine (1 nM to 100 μM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add 50 μL of the compound to a 96-well black opaque microplate.

  • Add 50 μL of recombinant human MAO-A or MAO-B (final concentration 5 μg/mL). Incubate at 37°C for 15 minutes to establish binding equilibrium.

  • Initiate the reaction by adding 50 μL of kynuramine (final concentration 40 μM).

  • Immediately read fluorescence (Ex/Em = 310/400 nm) in kinetic mode for 30 minutes at 37°C.

  • Calculate the initial velocity (V0) from the linear portion of the curve and determine the IC50 via non-linear regression.

Protocol B: TAAR1 Activation via HTRF cAMP Assay

(Optimized for Standard Phenethylamine Scaffolds)

Causality & Design: Standard phenethylamines activate the Gs-coupled TAAR1 receptor, leading to intracellular cAMP accumulation. We employ Homogeneous Time-Resolved Fluorescence (HTRF). By using a europium cryptate donor, we introduce a temporal delay (e.g., 50 μs) before reading the emission. This temporal gating completely eliminates short-lived background autofluorescence from the biological matrix. Self-Validating System: A standard curve of unlabeled cAMP is run on every plate. Interpolating raw FRET ratios into absolute cAMP concentrations validates that the assay is operating within its linear dynamic range. The inclusion of 0.5 mM IBMX prevents cAMP degradation, ensuring the signal reflects total receptor activation.

Step-by-Step Workflow:

  • Seed CHO-K1 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well low-volume white plate.

  • Prepare ligand solutions in a stimulation buffer containing 0.5 mM IBMX.

  • Add 5 μL of ligand solution to the cells and incubate for 30 minutes at room temperature.

  • Add 5 μL of d2-labeled cAMP and 5 μL of anti-cAMP Cryptate conjugate (formulated in lysis buffer).

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the EC50 from the interpolated cAMP values.

Pharmacological Workflow Visualization

G A Amine Scaffold Selection B 1-Arylethylamine Scaffold (1-(2-Isobutoxy-5-methylphenyl)-ethylamine) A->B Alpha-substitution C 2-Arylethylamine Scaffold (Standard Phenethylamines) A->C Beta-substitution D Rigid Alpha-Center & Steric Hindrance B->D E Flexible Ethyl Chain (Anti/Gauche) C->E F Enzyme Inhibition (MAO / SSAO) D->F Redirected Affinity G GPCR Activation (TAAR1 / 5-HT2A) E->G Orthosteric Binding

Structural divergence dictating pharmacological trajectories of amine scaffolds.

References

  • 1-(2-Isobutoxy-5-methyl-phenyl)-ethylamine | Source: Guidechem |

  • 1-Phenylethylamine | Source: Wikipedia |

  • Phenethylamine | Source: Wikipedia |

Sources

Validation

A Framework for In Vitro Efficacy Comparison of Novel 1-(2-Isobutoxy-5-methylphenyl)-ethylamine Analogues

Given the nascent stage of research into 1-(2-isobutoxy-5-methylphenyl)-ethylamine and its derivatives, this guide establishes a comprehensive, multi-tiered framework for their systematic in vitro evaluation. The structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Given the nascent stage of research into 1-(2-isobutoxy-5-methylphenyl)-ethylamine and its derivatives, this guide establishes a comprehensive, multi-tiered framework for their systematic in vitro evaluation. The structural backbone, a substituted phenethylamine, strongly suggests potential interactions with key neurochemical systems, particularly monoamine transporters and receptors. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to elucidate the structure-activity relationships (SAR) within this novel chemical series.

The proposed workflow is designed to be a self-validating system, progressing from initial binding affinity at primary targets to functional activity and selectivity. By following this guide, researchers can generate a robust, comparative dataset to profile the efficacy and potential liabilities of new analogues.

Part 1: Hypothesized Biological Targets & Screening Strategy

The phenethylamine scaffold is a privileged structure in neuropharmacology, known to interact with monoamine systems.[1] Based on this, we hypothesize three primary classes of biological targets for 1-(2-isobutoxy-5-methylphenyl)-ethylamine analogues:

  • Monoamine Transporters (MATs): The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are critical for regulating neurotransmitter levels and are common targets for phenethylamine-based compounds.[2][3]

  • Serotonin 5-HT₂ₐ Receptor (5-HT₂ₐR): This G-protein coupled receptor (GPCR) is a principal target for psychedelic phenethylamines and plays a significant role in various psychiatric conditions.[4][5]

  • Monoamine Oxidase (MAO) Enzymes: As endogenous trace amines, phenethylamines are substrates for MAO-A and MAO-B, and synthetic analogues can act as inhibitors, affecting neurotransmitter metabolism.[1][6]

Our screening cascade will first determine the binding affinity of the analogues at these targets, followed by functional assays to characterize their modulatory effects (e.g., inhibition, agonism, antagonism).

G cluster_0 Tier 1: Primary Screening (Affinity) cluster_1 Tier 2: Functional Characterization (Potency & Efficacy) cluster_2 Tier 3: Data Analysis & SAR T1_MAT MAT Radioligand Binding (SERT, DAT, NET) T2_Uptake MAT Uptake Inhibition Assay T1_MAT->T2_Uptake Compounds with Ki < 1µM T2_MAO MAO-A & MAO-B Inhibition Assay T1_MAT->T2_MAO Broad-spectrum hits T1_GPCR 5-HT₂ₐR Radioligand Binding T2_Functional 5-HT₂ₐR Functional Assay (Ca²⁺ Flux or IP₁ Accumulation) T1_GPCR->T2_Functional Compounds with Ki < 1µM T3_Analysis Comparative Efficacy Profile Structure-Activity Relationship T2_Uptake->T3_Analysis T2_Functional->T3_Analysis T2_MAO->T3_Analysis

Caption: Proposed screening cascade for novel phenethylamine analogues.

Part 2: Monoamine Transporter Interaction Profiling

The initial and most critical step is to determine if the analogues bind to and inhibit the function of monoamine transporters. This is fundamental to understanding their potential as reuptake inhibitors or releasing agents.

2.1. Radioligand Binding Assays for MAT Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand. A lower inhibition constant (Kᵢ) value indicates higher binding affinity.

  • Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.[7] Protein concentration should be determined via a BCA assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Plate Setup (96-well):

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the appropriate radioligand solution.

    • Non-Specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT), and 50 µL of radioligand solution.

    • Test Compound: 150 µL of membrane preparation, 50 µL of test compound dilution series (e.g., 0.1 nM to 10 µM), and 50 µL of radioligand solution.[7]

    • Radioligand Choice: Use a radioligand at a concentration near its Kₔ value (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash filters multiple times with ice-cold wash buffer.[7]

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[7]

2.2. Neurotransmitter Uptake Inhibition Assay (IC₅₀)

While binding indicates affinity, this functional assay measures a compound's ability to inhibit the primary function of the transporter: clearing neurotransmitters from the extracellular space.[8][9]

  • Cell Plating: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET in a 96-well plate and grow to near confluence.[10]

  • Pre-incubation: Wash cells with Krebs-HEPES buffer (KHB). Add 50 µL of KHB containing various concentrations of the test compound or a reference inhibitor (e.g., cocaine) and incubate for 5-10 minutes at room temperature.[8]

  • Initiate Uptake: Add 50 µL of KHB containing the appropriate [³H]-labeled neurotransmitter (e.g., [³H]-5-HT, [³H]-DA, or [³H]-NE) to each well.[11] The final substrate concentration should be near its Kₘ value. Incubate for a short, defined period (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature.[8]

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KHB to remove extracellular radiotracer.[8]

  • Cell Lysis & Quantification: Lyse the cells with 1% SDS solution, transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Determine non-specific uptake from wells treated with a high concentration of a known potent inhibitor. Calculate the specific uptake and plot the percent inhibition against the test compound concentration to determine the IC₅₀ value via non-linear regression.

G cluster_0 Uptake Inhibition Assay Workflow A Plate Transfected HEK293 Cells B Pre-incubate with Test Compound A->B C Initiate uptake with [³H]-Neurotransmitter B->C D Incubate (1-5 min) C->D E Terminate & Wash with ice-cold buffer D->E F Lyse Cells E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ G->H

Caption: Workflow for the monoamine transporter uptake inhibition assay.

2.3. Hypothetical Comparative Data: MAT Interactions

Let's consider a hypothetical series of analogues based on the parent compound AN-01 : 1-(2-isobutoxy-5-methylphenyl)-ethylamine.

  • AN-02: R-enantiomer of AN-01

  • AN-03: S-enantiomer of AN-01

  • AN-04: Phenyl ring methyl group (at position 5) removed.

  • AN-05: Isobutoxy group replaced with a methoxy group.

Table 1: Comparative Profile of Analogues at Monoamine Transporters

Compound ID SERT Kᵢ (nM) DAT Kᵢ (nM) NET Kᵢ (nM) SERT IC₅₀ (nM) DAT IC₅₀ (nM) NET IC₅₀ (nM)
AN-01 (racemic) 150 850 45 210 1200 60
AN-02 (R) 85 1500 25 110 2200 35
AN-03 (S) 250 400 90 350 550 120
AN-04 (-CH₃) 450 1200 150 600 1800 200

| AN-05 (-OCH₃) | 25 | 600 | 80 | 35 | 850 | 110 |

Interpretation of Hypothetical Data: From this dataset, a preliminary SAR can be deduced. The R-enantiomer (AN-02 ) appears more potent and selective for NET. The S-enantiomer (AN-03 ) shows a preference for DAT over the R-enantiomer. Removal of the methyl group (AN-04 ) significantly reduces potency across all transporters, suggesting its importance for binding. Swapping the bulky isobutoxy group for a smaller methoxy group (AN-05 ) dramatically increases affinity and functional potency at SERT, indicating steric constraints in the SERT binding pocket.

Part 3: 5-HT₂ₐ Receptor Activity Profile

Characterizing activity at the 5-HT₂ₐ receptor is crucial, as many phenethylamines are potent agonists at this site, mediating psychedelic effects.[12][13]

3.1. 5-HT₂ₐR Radioligand Binding Assay (Kᵢ)

This assay is performed similarly to the MAT binding assay, using membranes from cells expressing the human 5-HT₂ₐ receptor and a specific radioligand like [³H]-Ketanserin.[14][15]

3.2. 5-HT₂ₐR Functional Assay (EC₅₀ & Eₘₐₓ)

The 5-HT₂ₐ receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca²⁺]ᵢ).[16][17] A calcium flux assay provides a direct measure of receptor activation (agonism).

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Plate in a black, clear-bottom 96-well plate.[16]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the test compounds at various concentrations.

  • Signal Detection: Measure the fluorescence intensity over time (typically 60-180 seconds) to capture the transient increase in intracellular calcium upon receptor activation.[11]

  • Data Analysis: The peak fluorescence response is plotted against compound concentration. Use a sigmoidal dose-response curve to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a full agonist like serotonin). To test for antagonism, pre-incubate cells with the test compound before adding a known agonist at its EC₈₀ concentration.

G cluster_0 5-HT₂ₐR Gq Signaling Pathway Agonist 5-HT₂ₐR Agonist Receptor 5-HT₂ₐ Receptor Agonist->Receptor Gq Gαq/11 Receptor->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Caption: Simplified Gq signaling cascade for the 5-HT₂ₐ receptor.

3.3. Hypothetical Comparative Data: 5-HT₂ₐR Activity

Table 2: Comparative Profile of Analogues at the 5-HT₂ₐ Receptor

Compound ID 5-HT₂ₐR Kᵢ (nM) Agonist EC₅₀ (nM) Efficacy (Eₘₐₓ, % of 5-HT)
AN-01 (racemic) 95 150 85%
AN-02 (R) 40 65 95%
AN-03 (S) 210 350 70%
AN-04 (-CH₃) 500 >1000 <20%

| AN-05 (-OCH₃) | 120 | 190 | 80% |

Interpretation of Hypothetical Data: The data suggests the R-enantiomer (AN-02 ) is a potent and high-efficacy agonist at the 5-HT₂ₐ receptor, significantly more active than the S-enantiomer. This stereoselectivity is common for phenethylamines. Again, the methyl group (AN-04 ) appears crucial for receptor affinity and activation. The methoxy substitution (AN-05 ) has a less pronounced effect here compared to its impact on SERT, suggesting different binding pocket requirements.

Part 4: Monoamine Oxidase (MAO) Inhibition Profile

Finally, assessing the potential for MAO inhibition is a critical safety and mechanistic screen. Inhibition of MAO can lead to dangerous drug-drug interactions and alter the in-vivo effects of the compounds themselves.

4.1. MAO-A and MAO-B Inhibition Assay (IC₅₀)

A common method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[6][18]

  • Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.[19]

  • Reaction Mixture: In a 96-well black plate, combine MAO enzyme, horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red) in an assay buffer.

  • Inhibitor Incubation: Add the test compounds across a range of concentrations. Include known selective inhibitors as positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[20] Incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate Reaction: Add a non-selective MAO substrate, such as p-tyramine or kynuramine.[6][21]

  • Signal Detection: Incubate for 20-30 minutes at 37°C, protected from light. Measure the increase in fluorescence (e.g., λex = 530 nm, λem = 585 nm) on a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to MAO activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

4.2. Hypothetical Comparative Data: MAO Inhibition

Table 3: Comparative MAO Inhibition Profile of Analogues

Compound ID MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM)
AN-01 (racemic) 25 8.5
AN-02 (R) 40 12
AN-03 (S) 18 6.0
AN-04 (-CH₃) >100 >100

| AN-05 (-OCH₃) | 22 | 7.5 |

Interpretation of Hypothetical Data: The analogues show weak to moderate MAO inhibition, with a preference for MAO-B, which is typical for phenethylamine structures. The S-enantiomer (AN-03 ) is slightly more potent as an inhibitor than the R-enantiomer. The removal of the methyl group (AN-04 ) abolishes inhibitory activity, highlighting its role in interacting with the enzyme's active site.

Conclusion

This guide provides a robust, integrated strategy for the initial in vitro characterization of novel 1-(2-isobutoxy-5-methylphenyl)-ethylamine analogues. By systematically applying these well-established radioligand binding and functional assays, researchers can efficiently determine the affinity, potency, and selectivity of new compounds across their most probable biological targets. The resulting comparative data, as illustrated by the hypothetical examples, will be instrumental in building a clear structure-activity relationship, guiding future compound design, and prioritizing candidates for further preclinical development.

References
  • Choi, S., Xiong, Z., Park, J., Kim, M., & Cheong, J. H. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 195–204. [Link]

  • Choi, S., Xiong, Z., Park, J., Kim, M., & Cheong, J. H. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

  • Choi, S., Xiong, Z., Park, J., Kim, M., & Cheong, J. H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 195-204. [Link]

  • Brandt, S. D., et al. (2010). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 53(15), 5627–5642. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 349, 227-241. [Link]

  • JoVE. (n.d.). 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]

  • Roth, B. L. (Ed.). (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1380, 155-176. [Link]

  • van der Velde, A. A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567. [Link]

  • van der Velde, A. A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

  • Chambers, J. J., et al. (2006). 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 49(17), 5245-5251. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Lee, S. Y., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 89–98. [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 618-625. [Link]

  • Guedes, J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12847. [Link]

  • Chen, N., et al. (2007). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 101(2), 487-501. [Link]

  • Lee, S. Y., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 89-98. [Link]

  • Roth, B. L. (Ed.). (2016). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 1380, 137-153. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Xie, Z., & Miller, G. M. (2008). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. ResearchGate. [Link]

  • Raote, I., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 102(3), 171-180. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 933–943. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • van der Velde, A. A., et al. (2025). Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry. Archives of Toxicology. [Link]

  • Singh, R., et al. (2020). Expression and Purification of Functionally Active Serotonin 5-HT2A Receptor in Insect Cells Using Low-titer Viral Stock. Bio-protocol, 10(15), e3704. [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine

This guide provides an in-depth comparison of synthetic pathways for 1-(2-isobutoxy-5-methylphenyl)-ethylamine, a key building block in pharmaceutical development. Our focus is on the reproducibility of these methods, of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of synthetic pathways for 1-(2-isobutoxy-5-methylphenyl)-ethylamine, a key building block in pharmaceutical development. Our focus is on the reproducibility of these methods, offering researchers and drug development professionals a clear, data-driven analysis to inform their synthetic strategy. We will dissect the prevalent two-step chemical synthesis, comparing various reduction methodologies, and explore modern biocatalytic alternatives that promise enhanced selectivity and consistency.

The Prevailing Strategy: Two-Step Synthesis via Reductive Amination

The most established route to the target amine proceeds in two distinct stages: first, the synthesis of the key intermediate aldehyde, 2-isobutoxy-5-methylbenzaldehyde, followed by its conversion to the final product via reductive amination. The reproducibility of the entire process hinges critically on the second step, where the choice of reducing agent and reaction conditions plays a pivotal role.

Part A: Synthesis of the Aldehyde Intermediate

The precursor, 2-isobutoxy-5-methylbenzaldehyde, is reliably synthesized via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-5-methylbenzaldehyde with an isobutyl halide.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide is a potent nucleophile, ready to attack the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. It effectively solvates the cation (K⁺), leaving the phenoxide anion highly reactive, while not interfering with the nucleophilic substitution.

  • Alkylating Agent: Isobutyl bromide is a common and effective electrophile for this transformation.

Experimental Protocol: Synthesis of 2-Isobutoxy-5-methylbenzaldehyde

  • Reaction Setup: To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add isobutyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via flash column chromatography on silica gel to obtain pure 2-isobutoxy-5-methylbenzaldehyde.

Part B: Reductive Amination - A Comparative Analysis

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[1] The process involves the initial reaction of the aldehyde with an amine source (in this case, ammonia) to form an imine, which is then reduced in situ to the desired primary amine.[1][2] However, the choice of reducing agent is critical and directly impacts reproducibility, chemoselectivity, and safety.

Factors Influencing Reproducibility:

  • Iminium Ion Formation: The equilibrium between the aldehyde/ammonia and the imine must favor the imine. This is often achieved by removing water or operating under conditions that facilitate dehydration.[1]

  • Chemoselectivity: The reducing agent must selectively reduce the C=N bond of the imine without significantly reducing the C=O bond of the starting aldehyde.[1][2]

  • Reagent Stability and Handling: The stability and handling characteristics of the reducing agent can affect reaction consistency, especially at scale.[3]

Below is a comparison of common reducing agents for this transformation.

Reducing AgentAdvantagesDisadvantages & Reproducibility Issues
Catalytic Hydrogenation (H₂/Pd/C) Green (produces only water as a byproduct); high atom economy. Considered the most ideal agent in green chemistry.[3]Can be irreproducible; catalyst deactivation by the amine substrate or imine intermediate is common.[1][3] Requires specialized high-pressure equipment.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol impurities and lower yields.[2] Reproducibility can be affected if imine formation is slow.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for reducing imines in the presence of aldehydes due to being a weaker reducing agent.[2]Highly toxic (potential release of HCN gas under acidic conditions).[3] Patent procedures using this can be of variable quality.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective for imine reduction; less toxic than NaBH₃CN.[2]Delivers only one hydride per molecule; low solubility in many organic solvents; incompatible with protic solvents that can aid imine formation.[3]
Amine-Borane Complexes (e.g., 2-Picoline Borane) Stable, easy to handle, and effective in protic solvents, which facilitates iminium formation.[3] Used to achieve reproducible reductive aminations where catalytic hydrogenation failed.[3]Off-gassing of hydrogen and potentially toxic diborane needs to be managed.[3]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, dissolve 2-isobutoxy-5-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM, 15 volumes).

  • Amine Source: Add a solution of ammonia in methanol (7N, 5.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution, maintaining the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-(2-isobutoxy-5-methylphenyl)-ethylamine.

G cluster_0 Pathway 1: Two-Step Chemical Synthesis A 2-Hydroxy-5- methylbenzaldehyde C Intermediate: 2-Isobutoxy-5-methylbenzaldehyde A->C Williamson Ether Synthesis (K2CO3, Acetonitrile) B Isobutyl Bromide B->C E Imine Intermediate C->E Imine Formation D Ammonia (NH3) D->E G Final Product: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine E->G Reduction F Reducing Agent (e.g., NaBH(OAc)3) F->G

Caption: Workflow for the two-step chemical synthesis pathway.

Pathway 2: Biocatalytic Synthesis - The Future of Reproducibility

Emerging as a powerful alternative to traditional chemical methods, biocatalysis offers unparalleled selectivity and reproducibility for the synthesis of chiral amines. Transaminase (ω-TA) enzymes can catalyze the asymmetric amination of a ketone precursor, providing direct access to enantiomerically pure amines.[5]

Causality and Advantages:

  • High Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and complex purification steps.

  • Reproducibility: Enzymatic reactions are typically performed under mild aqueous conditions (pH, temperature), which are easy to control and replicate, leading to highly consistent outcomes.

  • Green Chemistry: Biocatalysis avoids harsh reagents and organic solvents, aligning with green chemistry principles. The use of Deep Eutectic Solvents (DESs) can further enhance enzyme stability and activity.[5]

For the synthesis of our target molecule, a hypothetical biocatalytic route would involve the transamination of the corresponding ketone, 1-(2-isobutoxy-5-methylphenyl)ethan-1-one.

G cluster_1 Pathway 2: Conceptual Biocatalytic Route Ketone 1-(2-Isobutoxy-5-methylphenyl) -ethan-1-one Enzyme Transaminase (ω-TA) + PLP cofactor Ketone->Enzyme AminoDonor Amino Donor (e.g., Alanine) AminoDonor->Enzyme Product Final Product (Chiral Amine) Enzyme->Product Asymmetric Amination Byproduct Byproduct (e.g., Pyruvate) Enzyme->Byproduct

Caption: Conceptual workflow for biocatalytic amine synthesis.

Conclusion and Recommendations

For researchers requiring a reliable and reproducible lab-scale synthesis of 1-(2-isobutoxy-5-methylphenyl)-ethylamine, the two-step chemical method remains a robust choice.

  • Recommendation for Reproducibility: The use of stable amine-borane complexes like 2-picoline borane appears to offer the best balance of reactivity, stability in protic solvents, and proven reproducibility where other methods have failed.[3] If toxicity is a primary concern, sodium triacetoxyborohydride is a viable, albeit less atom-economical, alternative.

  • Recommendation for Scale-up and Green Chemistry: For long-term, large-scale, and sustainable production, investing in the development of a biocatalytic route is highly recommended. The inherent selectivity and mild reaction conditions of enzymatic processes promise superior reproducibility and a significantly improved environmental footprint.

This guide has outlined the critical parameters influencing the reproducible synthesis of the target amine. By understanding the causality behind experimental choices and the trade-offs between different methodologies, researchers can select the pathway that best aligns with their objectives for purity, scale, and sustainability.

References

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved March 26, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 26, 2026, from [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024, May 2). Retrieved March 26, 2026, from [Link]

  • Reductive Amination by One Pot Reaction of Aldehydes and Alkoxyamines Catalyzed by B(C6F5)3. (2018, October 6). Retrieved March 26, 2026, from [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 26, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved March 26, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI. (n.d.). Retrieved March 26, 2026, from [Link]

  • EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents. (n.d.).
  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. (2025, June 12). Retrieved March 26, 2026, from [Link]

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